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  • Product: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline
  • CAS: 1706436-22-7

Core Science & Biosynthesis

Foundational

"2-Chloro-5-methoxy-3-(trifluoromethyl)aniline" synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline Executive Summary & Target Profile Target Molecule: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline CAS Registry Number: 1706436...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline

Executive Summary & Target Profile

Target Molecule: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline CAS Registry Number: 1706436-22-7 Molecular Formula: C₈H₇ClF₃NO Molecular Weight: 225.60 g/mol

Significance: This fluorinated aniline serves as a critical scaffold in the synthesis of next-generation agrochemicals (herbicides) and pharmaceutical agents (specifically kinase inhibitors targeting pathways like BTK or KRAS). The unique substitution pattern—combining an electron-withdrawing trifluoromethyl group with an electron-donating methoxy group—imparts specific lipophilic and electronic properties essential for binding affinity and metabolic stability.

Retrosynthetic Analysis & Strategy

The synthesis of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline presents a classic problem in aromatic regioselectivity. The target molecule possesses three substituents on the aniline ring:[1][2]

  • Amino (-NH₂) at position 1.

  • Chloro (-Cl) at position 2 (Ortho to amine).

  • Trifluoromethyl (-CF₃) at position 3 (Meta to amine).[1][2]

  • Methoxy (-OCH₃) at position 5 (Meta to amine).

Strategic Disconnection: The most direct and atom-economical approach involves the electrophilic chlorination of the pre-functionalized parent aniline, 3-methoxy-5-(trifluoromethyl)aniline .

  • Electronic Analysis:

    • Amino Group (C1): Strong ortho/para director. Activates C2, C4, and C6.

    • Methoxy Group (C5): Strong ortho/para director. Activates C2 (para), C4 (ortho), and C6 (ortho).

    • Trifluoromethyl Group (C3): Strong meta director (deactivating). Directs to C1 and C5 (already occupied).

  • Regioselectivity Conflict:

    • Position 2 (Target): Activated by -NH₂ (ortho) and -OCH₃ (para). Sterically hindered (sandwiched between -NH₂ and -CF₃).

    • Position 4: Activated by -NH₂ (para) and -OCH₃ (ortho). Sterically hindered (sandwiched between -OCH₃ and -CF₃).

    • Position 6: Activated by -NH₂ (ortho) and -OCH₃ (ortho). Least sterically hindered (sandwiched between -NH₂ and -OCH₃).

While Position 6 is kinetically favored due to sterics, Position 2 is electronically highly activated (Para to Methoxy). The synthesis strategy relies on controlled chlorination followed by rigorous purification to isolate the desired C2-isomer.

Pathway 1: Direct Electrophilic Chlorination (Primary Route)

This pathway is preferred for its step-efficiency and the commercial availability of the starting material.[3][4]

Reaction Scheme

Synthesis SM 3-Methoxy-5-(trifluoromethyl)aniline (CAS: 1373920-70-7) Inter Transition State (Sigma Complex) SM->Inter + NCS, 0°C -> RT Reagent N-Chlorosuccinimide (NCS) Acetonitrile (ACN) Reagent->Inter Prod 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1706436-22-7) Inter->Prod Major/Minor Isomer Separation ByProd Regioisomers (4-Chloro / 6-Chloro) Inter->ByProd Side Products

Figure 1: Direct chlorination pathway using N-Chlorosuccinimide (NCS).

Experimental Protocol

Materials:

  • 3-Methoxy-5-(trifluoromethyl)aniline (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (ACN) (anhydrous, 10 mL/g of substrate)

  • Ethyl Acetate / Hexanes (for purification)[5]

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-methoxy-5-(trifluoromethyl)aniline in anhydrous acetonitrile.

  • Chlorination: Cool the solution to 0°C using an ice bath. This low temperature is critical to minimize over-chlorination and improve regioselectivity.

  • Addition: Slowly add NCS portion-wise over 30 minutes. The slow addition prevents localized high concentrations of the chlorinating agent.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor the reaction progress via TLC or HPLC.

    • Note: If the reaction stalls, heat gently to 40°C, but avoid reflux to prevent polychlorination.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[5]

  • Purification (Critical): The crude residue will contain a mixture of isomers (2-Cl, 4-Cl, 6-Cl).

    • Perform Flash Column Chromatography using a Silica Gel stationary phase.

    • Eluent Gradient: Start with 100% Hexanes and gradually increase polarity to 10-20% Ethyl Acetate.

    • Identification: The 2-chloro isomer (target) often elutes differently due to the "ortho-effect" and internal hydrogen bonding potential between the amine and the chlorine/methoxy groups. Verify fractions using ¹H-NMR.

Analytical Validation
ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidOxidizes slightly upon air exposure.
¹H NMR (DMSO-d₆) δ ~3.80 (s, 3H, -OCH₃)Methoxy singlet.
δ ~5.80 (s, 2H, -NH₂)Broad singlet, exchangeable with D₂O.
δ ~6.50 - 7.00 (m, 2H, Ar-H)Aromatic protons at C4 and C6 (coupling constants will confirm position).
MS (ESI) [M+H]⁺ = 226.0/228.0Characteristic 3:1 chlorine isotope pattern.

Pathway 2: The "Benzoic Acid" Route (High Precision)

For applications requiring absolute structural certainty without isomer separation challenges, a de novo construction from a benzoic acid precursor is recommended. This route utilizes the Curtius Rearrangement to install the amine with perfect regiocontrol.

Reaction Workflow

BenzoicRoute Start 3-(Trifluoromethyl)-5-methoxybenzoic acid Step1 1. Nitration (HNO3/H2SO4) (Regioselective at C2 - Para to OMe) Start->Step1 Inter1 2-Nitro-3-(trifluoromethyl)-5-methoxybenzoic acid Step1->Inter1 Step2 2. Reduction (H2/Pd-C) & Sandmeyer (CuCl) Inter1->Step2 Inter2 2-Chloro-3-(trifluoromethyl)-5-methoxybenzoic acid Step2->Inter2 Step3 3. Curtius Rearrangement (DPPA, tBuOH -> Hydrolysis) Inter2->Step3 Final TARGET: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline Step3->Final

Figure 2: Step-wise construction via Curtius Rearrangement.

Mechanism Insight:

  • Nitration: The methoxy group directs the incoming nitro group para to itself (Position 2). This is the only position activated by the methoxy group that is not sterically blocked by the trifluoromethyl group to the same extent as the ortho positions.

  • Sandmeyer: Converts the nitro group to a chloro group, fixing the halogen position.

  • Curtius: Converts the carboxylic acid directly to an amine (with retention of stereochemistry/position), ensuring the final amine is exactly where the acid was.

Safety & Handling Protocols

  • Fluorinated Anilines: Highly toxic if inhaled or absorbed through the skin. May cause methemoglobinemia. All operations must be conducted in a functioning fume hood.

  • NCS (N-Chlorosuccinimide): Irritant and moisture sensitive. Store in a desiccator.

  • Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers from the workup may contain succinimide and should be treated accordingly.

References

  • GuideChem . 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline Properties and Suppliers. Retrieved from

  • Sigma-Aldrich . 3-Methoxy-5-(trifluoromethyl)aniline Product Page. CAS No. 1373920-70-7. Retrieved from

  • Google Patents . Preparation of substituted trifluoromethyl anilines. Patent EP0013474B1. Retrieved from

  • Organic Syntheses . General procedures for the chlorination of anilines using NCS. Org. Synth. Coll. Vol. 10, p. 323. Retrieved from

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline in Advanced Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of halogenated and fluorinated motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Chloro-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated and fluorinated motifs is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1706436-22-7) represents a highly specialized, multifunctional building block[1]. By integrating a trifluoromethyl group, an ortho-halogen, and an electron-donating methoxy ether on a single benzenoid core, this compound offers a unique stereoelectronic canvas. This whitepaper provides an in-depth technical analysis of its structural causality, synthetic derivatization, and application in rational drug design, specifically targeting conformationally locked pharmacophores such as Type II kinase inhibitors.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in downstream synthetic workflows and biological systems. The data summarized below validates its utility in generating high-LipE (Lipophilic Efficiency) ligands[2],[3].

PropertyValue
IUPAC Name 2-chloro-5-methoxy-3-(trifluoromethyl)aniline
CAS Registry Number 1706436-22-7
Molecular Formula C8H7ClF3NO
Molecular Weight 225.595 g/mol
InChIKey MZJKLZLTMWEULN-UHFFFAOYSA-N
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 5 (Methoxy Oxygen, Fluorines, Chlorine)
Purity Standards Typically ≥97% for pharmaceutical synthesis

Electronic and Steric Causality in Molecular Design

As a Senior Application Scientist, I emphasize that the selection of this specific aniline is never arbitrary; it is driven by the precise causality of its substituents:

  • The Trifluoromethyl (-CF3) Vector (C3): Positioned meta to the amine, the -CF3 group exerts a powerful inductive electron-withdrawing (-I) effect. This significantly lowers the pKa of the aniline, making it less basic. In a biological context, this enhances metabolic stability against Cytochrome P450 (CYP) mediated oxidation and increases the overall lipophilicity (LogP) of the resulting drug candidate, improving cellular permeability[4].

  • The Ortho-Chlorine (-Cl) Lock (C2): The chlorine atom adjacent to the amine is the most critical structural feature. When this aniline is converted into an amide or urea, the steric bulk of the chlorine forces the aromatic ring out of coplanarity with the adjacent carbonyl system. This restricted rotation (conformational locking) reduces the entropic penalty upon binding to a target protein, thereby exponentially increasing binding affinity (

    
    ).
    
  • The Methoxy (-OCH3) Modulator (C5): The methoxy group provides an electron-donating resonance (+R) effect that partially counteracts the deactivating nature of the -CF3 and -Cl groups. This ensures the amine retains sufficient nucleophilicity for synthetic elaboration. Furthermore, the oxygen atom serves as a localized hydrogen-bond acceptor, often utilized to interact with solvent-exposed regions or hinge residues in ATP-binding pockets.

Synthetic Derivatization Workflow

The primary utility of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline lies in its derivatization into diverse pharmacological agents. The workflow below illustrates the primary synthetic trajectories.

G A 2-Chloro-5-methoxy-3- (trifluoromethyl)aniline B Amide Coupling (HATU, DIPEA) A->B R-COOH C Urea Formation (Triphosgene) A->C R-NCO D Buchwald-Hartwig Cross-Coupling A->D Ar-X, Pd-cat E Targeted Kinase Inhibitors B->E F Allosteric Modulators C->F G PROTAC Ligands D->G

Caption: Synthetic derivatization workflow for the fluorinated aniline core.

Experimental Protocol: Synthesis of Conformationally Locked Amides

Due to the electronic deactivation (-CF3, -Cl) and steric hindrance (ortho-Cl) of this aniline, standard peptide coupling conditions (e.g., EDC/HOBt) frequently stall, leading to recovery of starting materials. The following protocol utilizes HATU to overcome these barriers, designed as a self-validating system to ensure high fidelity and yield.

Reagents & Materials
  • 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (1.0 eq)[1]

  • Aryl Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Pre-Activation (Causality Step): Dissolve the Aryl Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) dropwise.

    • Expert Insight: Stir for exactly 15 minutes at room temperature before adding the aniline. This temporal delay is critical; it ensures the complete formation of the highly reactive 7-aza-benzotriazole active ester. Adding the deactivated aniline prematurely results in competitive hydrolysis of the coupling reagent.

  • Coupling & Thermal Activation: Add 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (1.0 eq) to the activated ester solution. Elevate the reaction temperature to 50°C.

    • Expert Insight: The thermal kinetic energy is required to overcome the steric barrier imposed by the ortho-chlorine atom during the nucleophilic attack.

  • In-Process Control (IPC) & Self-Validation: After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Validation Threshold: Do not proceed to workup until the Extracted Ion Chromatogram (EIC) demonstrates >95% consumption of the aniline mass (

      
       226.0 
      
      
      
      ). If conversion is <95%, add an additional 0.2 eq of HATU/DIPEA and stir for 2 more hours.
  • Quench & Workup: Cool to room temperature and quench with saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous 
    
    
    
    (to remove residual DMF) and brine.
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the conformationally locked amide.
    

Application in Targeted Protein Inhibition

Once derivatized into an amide or urea, this structural motif is highly privileged in the design of Type II Kinase Inhibitors . These inhibitors bind to the inactive (DFG-out) conformation of kinases. The conformational lock provided by the ortho-chlorine ensures the molecule perfectly occupies the allosteric hydrophobic pocket adjacent to the ATP-binding site, effectively shutting down aberrant signaling pathways such as the MAPK/ERK cascade.

Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Cell Proliferation ERK->Target Transcription Inhibitor Fluorinated Aniline Derivative Inhibitor->RAF Type II Inhibition

Caption: Disruption of the MAPK/ERK signaling pathway via Type II kinase inhibition.

References

Sources

Exploratory

Strategic Utilization of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline in Modern Drug Discovery: A Building Block for High-Value Pharmacophores

Executive Summary The pursuit of novel chemical space in medicinal chemistry relies heavily on the strategic deployment of multi-functionalized building blocks. 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1706436...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in medicinal chemistry relies heavily on the strategic deployment of multi-functionalized building blocks. 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1706436-22-7) represents a highly privileged scaffold, integrating four distinct pharmacophoric elements—a primary amine, an ortho-chlorine atom, a meta-trifluoromethyl group, and a methoxy ether—onto a single benzenoid core. This technical whitepaper explores the physicochemical rationale, synthetic versatility, and target-class applications of this molecule, providing drug development professionals with a comprehensive guide to leveraging its unique stereoelectronic profile in lead optimization.

Pharmacophore Profiling & Physicochemical Dynamics

The substitution pattern of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline is not arbitrary; it is a masterclass in modulating pharmacokinetic (PK) and pharmacodynamic (PD) properties. The judicious introduction of fluorine and chlorine into a molecule productively influences conformation, pKa, intrinsic potency, membrane permeability, and metabolic pathways[1].

  • Trifluoromethyl (-CF3): Positioned at the 3-position, the -CF3 group acts as a powerful lipophilic electron-withdrawing group. It significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the meta position and increases the overall lipophilicity (

    
    ) of the molecule, driving partitioning into hydrophobic binding pockets[1].
    
  • Ortho-Chlorine (-Cl): The chlorine atom serves a dual purpose. Sterically, it forces out-of-plane twisting of subsequent N-linked substituents (e.g., amides or ureas), which is critical for achieving bioactive conformations in kinase hinge-binding regions. Electronically, it acts as a potent halogen bond donor, capable of forming highly directional, stabilizing non-covalent interactions with Lewis bases (e.g., backbone carbonyls) in protein active sites[2].

  • Methoxy (-OMe): As an electron-donating group and hydrogen-bond acceptor, the methoxy group offsets the extreme lipophilicity of the -CF3 group, maintaining aqueous solubility while providing an interaction vector for solvent-exposed regions of a target protein.

  • Primary Amine (-NH2): The synthetic anchor of the molecule, allowing for rapid diversification via acylation, alkylation, or cross-coupling.

Quantitative Physicochemical Contributions

To predict the behavior of this scaffold in biological systems, we must analyze the additive physicochemical parameters of its substituents.

Table 1: Physicochemical Parameters of the Aromatic Substituents

SubstituentPositionHansch Lipophilicity (

)
Hammett Electronic (

)
Molar Refractivity (MR)Primary Pharmacological Role
-CF3 3 (meta)+0.88+0.545.02Hydrophobic pocket filler; metabolic shield.
-Cl 2 (ortho)+0.71+0.236.03Halogen bond donor; conformational lock.
-OMe 5 (meta)-0.02-0.277.87H-bond acceptor; solubility enhancer.
-NH2 1 (ipso)-1.23-0.665.42H-bond donor; synthetic diversification handle.

Note: The combined inductive effects of the ortho-Cl and meta-CF3 groups significantly reduce the basicity (pKa) and nucleophilicity of the aniline nitrogen, necessitating specialized conditions for synthetic derivatization.

Pharmacophore Molecule 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline NH2 Primary Amine (-NH2) H-Bond Donor / Synthetic Anchor Molecule->NH2 Cl Ortho-Chlorine (-Cl) Halogen Bond Donor / Steric Shield Molecule->Cl CF3 Trifluoromethyl (-CF3) Lipophilic Filler / Metabolic Block Molecule->CF3 OMe Methoxy (-OMe) H-Bond Acceptor / Solubilizer Molecule->OMe

Fig 1. Pharmacophore mapping and target interaction roles for each functional group.

Mechanistic Pathways & Synthetic Utility

The true value of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline lies in its orthogonal reactivity. The primary amine can be engaged in electrophilic captures, while the unactivated C-Cl bond can be reserved for late-stage Palladium-catalyzed cross-coupling.

Because the C-Cl bond is traditionally resistant to oxidative addition compared to C-Br or C-I bonds, it acts as a stable placeholder during early-stage amine functionalization. Once the amine is elaborated, the C-Cl bond can be activated using highly electron-rich, bulky dialkylbiaryl phosphine ligands (such as SPhos or XPhos), which lower the activation energy for oxidative addition and accelerate reductive elimination[3].

SyntheticPathway Core 2-Chloro-5-methoxy-3- (trifluoromethyl)aniline Amidation Amidation / Urea Formation (via NH2) Core->Amidation Triphosgene / R-NCO CrossCoupling Suzuki-Miyaura Coupling (via C-Cl) Core->CrossCoupling R-B(OH)2, Pd cat. SNAr Buchwald-Hartwig Amination (via C-Cl) Core->SNAr R-NH2, Pd cat. Kinase Type II Kinase Inhibitors Amidation->Kinase GPCR GPCR Allosteric Modulators CrossCoupling->GPCR SNAr->GPCR

Fig 2. Synthetic diversification pathways of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline.

Validated Experimental Workflows (Self-Validating Systems)

To ensure high-fidelity translation from theory to bench execution, the following protocols have been engineered with causality and built-in validation steps.

Protocol A: Synthesis of Diaryl Ureas (Kinase Inhibitor Precursors)

Causality: The electron-withdrawing nature of the -CF3 and -Cl groups severely attenuates the nucleophilicity of the aniline. Standard room-temperature reactions with isocyanates often stall. To overcome this, the aniline is first converted to a highly reactive isocyanate in situ using triphosgene, followed by trapping with a more nucleophilic aliphatic or aromatic amine.

Step-by-Step Methodology:

  • Activation: Dissolve 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0 °C.

  • Phosgenation: Add triphosgene (0.4 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Validation Check: The reaction should turn from clear to slightly yellow. Stir for 30 minutes at 0 °C, then warm to room temperature for 1 hour.

  • IPC (In-Process Control): Quench a 10 µL aliquot in methanol. LC-MS analysis should reveal the methyl carbamate mass, confirming complete conversion of the aniline to the isocyanate.

  • Trapping: Add the secondary amine partner (1.1 eq) dissolved in DCM dropwise. Stir for 4 hours at room temperature.

  • Isolation: Wash the organic layer with 1M HCl (to remove unreacted secondary amine), then with saturated NaHCO3. Dry over MgSO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at the C-Cl Bond

Causality: Unactivated aryl chlorides require specialized catalytic systems. We employ


 combined with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The steric bulk of SPhos promotes the formation of a highly active monoligated Pd(0) species, while its electron-rich nature facilitates the difficult oxidative addition into the C-Cl bond[3]. The use of aqueous-aerobic conditions or mixed solvent systems with K3PO4 provides the necessary hydroxide/alkoxide transfer for transmetalation[4].

Step-by-Step Methodology:

  • System Assembly: In an oven-dried Schlenk tube, combine the urea derivative from Protocol A (1.0 eq), an arylboronic acid (1.5 eq),

    
     (0.02 eq, 2 mol% Pd), SPhos (0.08 eq), and anhydrous 
    
    
    
    (2.0 eq).
  • Degassing: Add a degassed mixture of Toluene/Water (10:1 v/v). Purge the vessel with argon for 10 minutes using a sparging needle. Validation Check: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Coupling: Seal the tube and heat to 100 °C for 12 hours.

  • IPC: TLC analysis (UV 254 nm) should show the disappearance of the starting material and the emergence of a highly fluorescent, lower-Rf product spot.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the final biaryl compound.

Target Class Applications in Medicinal Chemistry

Type II Kinase Inhibitors

Type II kinase inhibitors (e.g., Sorafenib, Imatinib) bind to the inactive "DFG-out" conformation of kinases. 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline is an ideal precursor for the "tail" region of these inhibitors. When converted into a urea, the urea motif forms critical hydrogen bonds with the catalytic glutamate and the DFG aspartate backbone. The -CF3 group is perfectly positioned to project deep into the hydrophobic allosteric pocket created by the DFG-out shift, drastically increasing residence time and binding affinity[1].

GPCR Modulators and Halogen Bonding

In the realm of G-Protein Coupled Receptors (GPCRs), achieving subtype selectivity is notoriously difficult due to highly conserved orthosteric binding sites. By utilizing the ortho-chlorine atom of this building block, medicinal chemists can exploit halogen bonding —a highly directional non-covalent interaction where the electropositive "


-hole" of the chlorine atom interacts with Lewis bases (such as the oxygen of a peptide backbone carbonyl) in allosteric pockets[2]. This interaction is highly dependent on the precise geometry afforded by the rigid aniline core, allowing for the rational design of allosteric modulators with exquisite target selectivity.

References

  • The Many Roles for Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Halogen Bonding—A Novel Interaction for Rational Drug Design? Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (PMC / NIH) URL:[Link][3]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline in Agrochemical Synthesis

This is a comprehensive technical guide on the application of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (CAS 1706436-22-7) in agrochemical synthesis. This document is structured for research scientists and process ch...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the application of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (CAS 1706436-22-7) in agrochemical synthesis. This document is structured for research scientists and process chemists, focusing on the compound's strategic utility as a scaffold for PPO-inhibitor herbicides and SDHI fungicides .

Part 1: Strategic Overview & Chemical Identity

2-Chloro-5-methoxy-3-(trifluoromethyl)aniline is a highly specialized fluorinated intermediate used in the discovery and synthesis of next-generation crop protection agents. Its unique substitution pattern—combining a lipophilic trifluoromethyl group, a metabolically stable chlorine atom, and a reactive methoxy handle—makes it a "privileged scaffold" for optimizing bioavailability and target binding affinity.

Chemical Profile
PropertySpecification
Chemical Name 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline
CAS Number 1706436-22-7
Molecular Formula C₈H₇ClF₃NO
Molecular Weight 225.59 g/mol
Appearance Off-white to pale yellow crystalline solid
Key Functional Groups Primary Amine (-NH₂), Trifluoromethyl (-CF₃), Methoxy (-OCH₃), Chlorine (-Cl)
Primary Applications Precursor for Uracil/Pyrimidinedione Herbicides (PPO Inhibitors), Carboxamide Fungicides (SDHIs)
Strategic Importance in Drug Design
  • Metabolic Stability: The 2-chloro-3-(trifluoromethyl) motif sterically and electronically shields the aromatic ring from rapid oxidative metabolism (e.g., hydroxylation) at the ortho and meta positions, extending the half-life of the active ingredient (AI) in plants and soil.

  • Lipophilicity Modulation: The -CF₃ group significantly increases lipophilicity (

    
    ), enhancing cuticular penetration in weeds or fungal membranes.
    
  • Synthetic Versatility: The 5-methoxy group acts as a "masked" hydroxyl. It can be retained for steric bulk or demethylated (using BBr₃ or HBr) to generate a phenol, which then serves as a nucleophile for attaching complex side chains (e.g., propargyl ethers in PPO herbicides).

Part 2: Synthesis Protocols

Protocol A: Synthesis of Uracil-Based PPO Inhibitor Scaffolds

This protocol describes the conversion of the aniline into a pyrimidinedione (uracil) herbicide core, a class of Protoporphyrinogen Oxidase (PPO) inhibitors analogous to Saflufenacil or Butafenacil.

Reaction Scheme Overview
  • Carbamoylation: Reaction with ethyl chloroformate to form the carbamate.

  • Cyclization: Reaction with an amino-crotonate or similar enamine to close the uracil ring.

  • N-Alkylation: Methylation of the uracil nitrogen.

Step-by-Step Methodology

Step 1: Carbamate Formation

  • Reagents: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (1.0 eq), Ethyl chloroformate (1.1 eq), Pyridine (1.2 eq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the aniline in dry DCM under N₂ atmosphere at 0°C.

    • Add pyridine dropwise, followed by the slow addition of ethyl chloroformate to control exotherm.

    • Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 4 hours.

    • Workup: Quench with 1N HCl. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Yield Target: >90% (Off-white solid).

Step 2: Uracil Ring Formation (Cyclization)

  • Reagents: Carbamate intermediate (from Step 1), Ethyl 3-amino-4,4,4-trifluorocrotonate (or similar enamine) (1.2 eq), Sodium Hydride (NaH, 60% dispersion) (1.5 eq).

  • Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Suspend NaH in dry DMF at 0°C.

    • Add the carbamate intermediate dissolved in DMF dropwise. Stir for 30 mins to generate the anion.

    • Add the crotonate reagent.

    • Heat the reaction mixture to 100–120°C for 6–12 hours. Monitor by HPLC for disappearance of starting material.

    • Workup: Cool to RT. Pour into ice-water containing dilute HCl. The precipitate (uracil core) is filtered, washed with water, and dried.

Step 3: Functionalization (Optional Demethylation)

  • Note: If the target molecule requires a propargyl ether (common in PPO herbicides), the 5-methoxy group must be converted to a phenol.

  • Reagent: Boron Tribromide (BBr₃) (1M in DCM).

  • Procedure: Treat the uracil intermediate with BBr₃ at -78°C to 0°C. Quench with methanol. The resulting phenol is then alkylated with propargyl bromide and K₂CO₃ in acetone.

Protocol B: Synthesis of Carboxamide (SDHI) Fungicide Analogs

This protocol utilizes the aniline as the amine coupling partner to synthesize Succinate Dehydrogenase Inhibitors (SDHIs), analogous to Bixafen or Fluxapyroxad.

Step-by-Step Methodology

Step 1: Acid Chloride Activation

  • Precursor: 1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Standard SDHI acid core).

  • Reagents: Oxalyl chloride (1.2 eq), DMF (cat.), DCM.

  • Procedure: Convert the pyrazole acid to its acid chloride in DCM using oxalyl chloride and catalytic DMF. Evaporate solvent to obtain the crude acid chloride.

Step 2: Amide Coupling

  • Reagents: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (1.0 eq), Crude Acid Chloride (1.1 eq), Triethylamine (Et₃N) (1.5 eq).

  • Solvent: THF or Toluene.

  • Procedure:

    • Dissolve the aniline and Et₃N in dry THF.

    • Cool to 0°C. Add the acid chloride (dissolved in THF) dropwise.

    • Stir at RT for 12 hours.

    • Workup: Dilute with ethyl acetate, wash with 1N HCl, sat. NaHCO₃, and brine.

    • Purification: Recrystallization from Ethanol/Heptane or flash chromatography.

    • Mechanistic Note: The electron-withdrawing CF₃ group on the aniline reduces the nucleophilicity of the amine. If reaction is sluggish, use a stronger base (NaH) or heat to reflux in toluene.

Part 3: Visualizing the Synthesis Pathways

The following diagram illustrates the divergent synthesis pathways from the core intermediate to two major agrochemical classes.

AgrochemicalSynthesis cluster_legend Key Core 2-Chloro-5-methoxy-3- (trifluoromethyl)aniline (CAS 1706436-22-7) Step1_PPO Carbamoylation (ClCO2Et, Pyridine) Core->Step1_PPO Pathway A Step2_SDHI Amide Coupling (Base, THF) Core->Step2_SDHI Pathway B Step2_PPO Cyclization (Amino-crotonate, NaH) Step1_PPO->Step2_PPO Step3_PPO Demethylation & Alkylation Step2_PPO->Step3_PPO Product_PPO Uracil Herbicide (PPO Inhibitor Analog) Step3_PPO->Product_PPO Step1_SDHI Acid Activation (Oxalyl Chloride) Step1_SDHI->Step2_SDHI Activated Acid Product_SDHI Pyrazole Carboxamide (SDHI Fungicide Analog) Step2_SDHI->Product_SDHI Start Starting Material Process Reaction Step End Active Ingredient

Caption: Divergent synthesis of PPO Inhibitors (Green) and SDHI Fungicides (Red) from the core aniline scaffold.

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • PPE Requirements: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

  • Spill Response: Contain with sand/vermiculite. Do not flush into surface water; this compound is potentially persistent in aquatic environments due to halogenation.

References

  • Jeschke, P. (2016). Fluorine-containing agrochemicals: An overview of recent developments. Pest Management Science. Link

  • Theodoridis, G. (2016). Fluorine-containing agrochemicals: An overview of recent developments. Bioorganic & Medicinal Chemistry. (Focus on PPO inhibitor SAR). Link

  • Lamberth, C., & Dinges, J. (2012). Bioactive Heterocyclic Compound Classes: Agrochemicals. Wiley-VCH. (Detailed protocols for uracil and amide synthesis). Link

  • PubChem Compound Summary. (n.d.). 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. Link

Application

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline

An Application Note from the Office of the Senior Application Scientist Abstract and Introduction 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline is a substituted aromatic amine featuring chloro, methoxy, and trifluorometh...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract and Introduction

2-Chloro-5-methoxy-3-(trifluoromethyl)aniline is a substituted aromatic amine featuring chloro, methoxy, and trifluoromethyl groups. Such complex halogenated anilines serve as critical building blocks in the synthesis of specialized pharmaceuticals and agrochemicals[1][2]. The trifluoromethyl moiety, in particular, can enhance metabolic stability and lipophilicity, making it a valuable feature in modern drug design. Ensuring the purity of this intermediate is paramount, as the presence of impurities—such as regioisomers, starting materials, or synthetic by-products—can compromise the safety, efficacy, and quality of the final active ingredient[3][4].

This application note provides a robust, detailed protocol for the purity determination of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, ensuring researchers can not only replicate the protocol but also adapt it with a deep understanding of the underlying chromatographic principles.

Chromatographic Principle and Method Rationale

The method is founded on the principles of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) , a technique ideally suited for the analysis of moderately non-polar to non-polar molecules[5].

  • Mechanism of Separation: The analyte and its potential impurities are separated based on their differential partitioning between a non-polar stationary phase (a C18 column) and a polar mobile phase. The presence of both a chlorine atom and a trifluoromethyl group imparts significant hydrophobicity to the target molecule, leading to strong retention on the C18 column[1]. A gradient elution, which involves systematically increasing the proportion of organic solvent in the mobile phase, is employed. This ensures that impurities with a wide range of polarities can be eluted and resolved within a reasonable timeframe, from early-eluting polar impurities to late-eluting non-polar species.

  • Controlling Peak Shape for a Basic Analyte: The aniline functional group is basic and will be partially protonated at neutral pH. This positive charge can lead to undesirable ionic interactions with residual acidic silanol groups on the surface of the silica-based C18 stationary phase, resulting in significant peak tailing and poor resolution. To counteract this, the mobile phase is acidified with 0.1% Trifluoroacetic Acid (TFA) . TFA serves two critical functions:

    • It maintains a low pH (typically 2-3), ensuring the complete protonation of the aniline nitrogen.

    • It acts as an ion-pairing agent, where the trifluoroacetate anion pairs with the protonated aniline, masking its positive charge and minimizing secondary interactions with the stationary phase. This results in sharp, symmetrical chromatographic peaks, which are essential for accurate quantification[6].

  • Detection: The aromatic benzene ring in the analyte contains a chromophore that absorbs UV light. A UV detector set at 254 nm—a common wavelength for aromatic compounds—provides excellent sensitivity[7]. The use of a Photodiode Array (PDA) detector is highly recommended during method development to confirm the optimal detection wavelength and assess peak purity across the entire UV spectrum.

Instrumentation, Materials, and Chromatographic Conditions

Instrumentation and Equipment
  • HPLC System equipped with a binary or quaternary gradient pump, degasser, autosampler, and column thermostat.

  • Photodiode Array (PDA) or UV-Vis Detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chemicals and Reagents
  • Acetonitrile (HPLC Grade or higher)

  • Water (HPLC Grade, Type I Ultrapure)

  • Trifluoroacetic Acid (TFA), HPLC Grade, >99.5%

  • 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline Reference Standard (>98% purity)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterCondition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Program 0-3 min: 40% B3-15 min: 40% to 95% B15-18 min: 95% B18.1-22 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Preparation of Mobile Phase
  • Mobile Phase A: Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade water. Bring to volume with water and mix thoroughly.

  • Mobile Phase B: Add 1.0 mL of TFA to a 1 L volumetric flask containing approximately 800 mL of HPLC-grade acetonitrile. Bring to volume with acetonitrile and mix thoroughly.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas by sonication or online degasser before use.

Preparation of Standard and Sample Solutions
  • Reference Standard Solution (Concentration: ~0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of the Sample Diluent (Acetonitrile/Water 50:50).

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with the Sample Diluent and mix well.

  • Sample Solution (Concentration: ~0.5 mg/mL):

    • Prepare the sample solution using the same procedure as the Reference Standard Solution, using approximately 25 mg of the sample to be analyzed.

  • Final Filtration: Before placing vials in the autosampler, filter both the standard and sample solutions through a 0.45 µm PTFE or nylon syringe filter to remove any particulate matter that could damage the HPLC column[8].

Analytical Workflow and Data Processing

The complete analytical process, from preparation to final report, is outlined in the diagram below.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting P1 Accurately weigh Reference Standard and Sample P2 Dissolve in specified volume of Diluent P1->P2 P3 Sonicate to ensure complete dissolution P2->P3 P4 Filter solution through 0.45 µm Syringe Filter P3->P4 H1 Equilibrate HPLC system with initial mobile phase (40% B) P4->H1 Transfer to HPLC vials H2 Inject Blank (Diluent) H1->H2 H3 Inject Reference Standard H2->H3 H4 Inject Sample Solution H3->H4 D1 Integrate chromatograms H4->D1 Acquire data D2 Perform System Suitability Checks (Tailing Factor < 1.5) D1->D2 D3 Calculate Purity by Area Percent Normalization D2->D3 D4 Generate Final Report D3->D4

Caption: End-to-end workflow for HPLC purity analysis.

System Suitability

Before analyzing samples, inject the Reference Standard solution five times. The system is deemed suitable for analysis if the following criteria are met:

  • Tailing Factor (Asymmetry): The tailing factor for the main analyte peak should be ≤ 1.5.

  • Relative Standard Deviation (RSD): The %RSD for the peak area of the main analyte should be ≤ 2.0%.

Calculation of Purity

The purity of the sample is determined using the area percent normalization method. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Report any impurity with a peak area ≥ 0.05%.

Conclusion

This application note details a reliable and robust RP-HPLC method for determining the purity of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline. The use of a C18 column with a gradient elution of acetonitrile and water containing 0.1% TFA provides excellent separation and symmetrical peak shapes. The protocol is designed to be directly implemented in a quality control or research laboratory setting, providing scientists and drug development professionals with a trustworthy method for assessing the quality of this critical chemical intermediate.

References

  • Lattimer, R. P. (1982). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 20(10), 441-446. [Link]

  • SIELC Technologies (n.d.). Separation of 3-(Trifluoromethyl)phenol on Newcrom R1 HPLC column. SIELC Application Notes. [Link]

  • El-Shaheny, R. et al. (2015). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of Taibah University for Science, 9(3), 321-329. [Link]

  • Gilar, M. et al. (2003). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 986(2), 199-210. [Link]

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International, 33(11), 604-612. [Link]

  • National Institute of Standards and Technology (NIST). Aniline. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Siahmed, K. et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(23), 4676-4684. [Link]

Sources

Method

Application Note: A Robust GC-MS Method for Profiling Synthesis Byproducts of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline

Abstract This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and profiling of potential process-related impurities and byproducts in the synthesis of 2...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and profiling of potential process-related impurities and byproducts in the synthesis of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline. This compound is a substituted aniline derivative, and ensuring its purity is critical for its intended applications in pharmaceutical and agrochemical development. The described methodology provides the necessary selectivity and sensitivity to separate and identify isomeric impurities, unreacted starting materials, and other side-products, ensuring rigorous quality control.

Introduction and Background

2-Chloro-5-methoxy-3-(trifluoromethyl)aniline is a complex aromatic amine whose utility in specialized synthesis relies heavily on its purity. The manufacturing process, often involving multi-step reactions including nitration, reduction, chlorination, and methoxylation, can inadvertently generate a host of structurally similar byproducts. These impurities can affect reaction yields, product stability, and the safety profile of the final active ingredient.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this challenge, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive identification through mass fragmentation patterns.[1] This guide explains the rationale behind method development and provides a robust, step-by-step protocol for implementation in a research or quality control setting.

Predicted Byproducts from a Plausible Synthetic Route

To develop a targeted analytical method, it is crucial to anticipate the likely impurities. A common synthetic pathway to substituted anilines involves the reduction of a nitroaromatic precursor. For the target molecule, a plausible precursor is 2-Chloro-1-methoxy-5-nitro-3-(trifluoromethyl)benzene.

Based on this, we can predict several classes of byproducts:

  • Unreacted Starting Material: Carryover of the nitro-aromatic precursor.

  • Isomeric Byproducts: Incomplete or alternative positioning of functional groups during the multi-step synthesis of the precursor can lead to various isomers (e.g., different positional arrangements of the chloro, methoxy, or trifluoromethyl groups).

  • Products of Incomplete Reaction: Intermediates from the reduction of the nitro group, such as nitroso or hydroxylamine species, though these are often unstable.

  • Side-Reaction Products: Dimerization or coupling reactions can occur under certain synthesis conditions. For instance, two aniline molecules could couple to form an azo or azoxy byproduct. Reductive dehalogenation (loss of the chlorine atom) could also occur.

The following diagram illustrates the relationship between the synthesis and the formation of potential impurities.

cluster_synthesis Plausible Synthesis Steps cluster_byproducts_detail Byproduct Classes A Aromatic Precursor (e.g., Trifluoromethyl Nitrobenzene) B Multi-step Functionalization (Chlorination, Methoxyation, etc.) A->B C Nitro Group Reduction B->C Byproducts Potential Byproducts B->Byproducts Isomers / Misplaced Groups Target Target Molecule 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline C->Target Desired Reaction C->Byproducts Incomplete Reduction / Side Reactions D Positional Isomers E Unreacted Precursors F Reductive Dehalogenation G Dimerization Products (Azo/Azoxy)

Caption: Logical flow from synthesis to target molecule and potential byproduct classes.

GC-MS Method: Rationale and Protocol

The selection of GC-MS parameters is dictated by the physicochemical properties of the target analyte and its expected impurities. These are polar, halogenated, semi-volatile compounds.

Rationale for Parameter Selection
  • Stationary Phase: A mid-polarity stationary phase, such as a 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, Rtx-5ms), is the optimal starting point.[2][3] This phase provides excellent selectivity for a wide range of compounds, effectively separating non-polar and moderately polar analytes like halogenated aromatics.[4] Its low bleed characteristics are also ideal for mass spectrometry.[3]

  • Injection Mode: A splitless injection is chosen to ensure maximum sensitivity for trace-level byproduct detection.[5] The injector temperature is set high enough to ensure rapid volatilization of the analytes without causing thermal degradation.

  • Oven Program: A temperature ramp is essential for good separation. The program starts at a relatively low temperature to trap and focus analytes at the head of the column, then ramps up to elute compounds based on their boiling points and interaction with the stationary phase. A final high-temperature hold ensures that any high-boiling compounds are eluted from the column.

  • Mass Spectrometer: Standard Electron Ionization (EI) at 70 eV is used, as it provides reproducible fragmentation patterns that are ideal for library matching and structural elucidation.[6] The mass range is set wide enough (e.g., 40-450 amu) to capture the molecular ions of the target and expected byproducts, as well as their key fragments.

Detailed Experimental Protocol

This protocol provides a starting point and should be optimized for the specific instrument in use.[6]

A. Sample and Standard Preparation

  • Stock Solution: Accurately weigh ~10 mg of the 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline synthesis batch and dissolve it in 10.0 mL of a suitable solvent (e.g., Dichloromethane, Toluene) to create a ~1 mg/mL stock solution.

  • Working Sample: Dilute the stock solution 1:10 with the same solvent to a final concentration of approximately 100 µg/mL.

  • Solvent Blank: Prepare a vial containing only the solvent to check for system contamination.

B. Instrumentation and Conditions

ParameterSettingRationale
Gas Chromatograph
GC SystemAgilent 7890B or equivalentStandard high-performance GC system.
Injection PortSplit/Splitless
Injection ModeSplitlessMaximizes sensitivity for trace impurities.[5]
Injection Volume1.0 µLStandard volume for capillary columns.
Inlet Temperature280 °CEnsures efficient vaporization without analyte degradation.
Carrier GasHelium, Constant FlowInert gas, standard for MS applications.
Flow Rate1.2 mL/minOptimal flow for column dimensions.
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentMid-polarity column with good selectivity for halogenated compounds.[2][7]
Oven Program
Initial Temperature80 °CAllows for solvent focusing.
Hold Time2 min
Ramp Rate15 °C/min to 300 °CProvides good separation of analytes with varying boiling points.
Final Hold5 minEnsures elution of all compounds.
Mass Spectrometer
MS SystemAgilent 5977A or equivalentStandard single quadrupole mass detector.
Ionization ModeElectron Ionization (EI)Provides reproducible, library-searchable spectra.[6]
Ionization Energy70 eVStandard EI energy.
Source Temperature230 °CStandard operating temperature.
Quadrupole Temp.150 °CStandard operating temperature.
Mass Range40 - 450 m/zCovers expected molecular ions and fragments.
Solvent Delay4 minPrevents the solvent peak from damaging the filament.

C. Analysis Workflow

The overall analytical process is summarized in the workflow diagram below.

A Sample Preparation (Dissolve & Dilute in Toluene) B GC Injection (1 µL, Splitless) A->B C Chromatographic Separation (DB-5ms Column, Temp. Ramp) B->C D Ionization & Fragmentation (EI, 70 eV) C->D E Mass Analysis (Quadrupole, m/z 40-450) D->E F Data Acquisition (Total Ion Chromatogram & Mass Spectra) E->F G Data Analysis F->G H Peak Integration & Purity Calculation G->H Quantitative I Mass Spectral Interpretation (Library Search & Fragmentation Analysis) G->I Qualitative J Byproduct Identification I->J

Caption: Overall workflow for GC-MS analysis of synthesis byproducts.

Data Analysis and Interpretation

  • Chromatogram Review: Examine the Total Ion Chromatogram (TIC). The largest peak should correspond to the target molecule, 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline. All other peaks are potential impurities.

  • Peak Identification:

    • Main Peak: Obtain the mass spectrum for the main peak. The molecular ion (M+) should be visible at m/z 225/227, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom.

    • Impurity Peaks: For each minor peak, obtain its mass spectrum.

  • Mass Spectral Interpretation:

    • Library Search: Compare the acquired mass spectra against a commercial library (e.g., NIST, Wiley) for tentative identification.

    • Manual Interpretation: Analyze the fragmentation patterns. The presence of a trifluoromethyl group often leads to a loss of CF3 (mass 69).[8] The aromatic ring structure will be stable, and other fragments may arise from the loss of Cl, CH3, or CO. For example, an isomer would have the same molecular ion (m/z 225/227) but a different retention time. Unreacted nitro-precursor would show a molecular ion at m/z 255/257. A dehalogenated product would appear at m/z 191.

  • Purity Calculation: Calculate the purity of the main component using the area percent method from the TIC, which provides a good estimation of relative abundance.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The GC-MS method presented here is a powerful tool for the detailed analysis of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline synthesis batches. It provides a reliable framework for separating and identifying process-related byproducts, which is essential for process optimization, quality assurance, and regulatory compliance in the pharmaceutical and chemical industries. The combination of chromatographic retention time and mass spectral fragmentation data allows for confident identification of impurities, ensuring product quality and safety.

References

  • Benchchem. (n.d.). Analytical Characterization of N-propyl-3-(trifluoromethyl)aniline.
  • Pratt, K., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Analytical Chemistry, 77(6), 1844-1850. [Link]

  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Column Selection Guide.
  • Di Cicco, M., et al. (2026). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Toxics, 14(1), 12. [Link]

  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide.
  • GL Sciences. (2025, March 26). GC Column Selection Guide.
  • Shimadzu. (n.d.). GC Column Types & Selection Guide.
  • Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation).
  • Popa, F., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. Journal of the American Leather Chemists Association, 109, 322-329. [Link]

  • Ghashghaee, M. (2018). Industrial processes for manufacturing amines. Catalysis Reviews, 60(4), 535-609. [Link]

  • Zapevalov, A. Y., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry.
  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines.
  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity.
  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.

Sources

Application

Application Note: Strategic Utilization of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline in Kinase Inhibitor Design

This Application Note and Protocol Guide is designed for medicinal chemists and process scientists involved in the discovery and development of kinase inhibitors.[1] It focuses on the strategic utilization of 2-Chloro-5-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for medicinal chemists and process scientists involved in the discovery and development of kinase inhibitors.[1] It focuses on the strategic utilization of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1706436-22-7), a highly specialized "privileged structure" used to tune potency, selectivity, and metabolic stability.[1]

Part 1: Chemical Profile & Strategic Value

The "Goldilocks" Scaffold

In the rational design of kinase inhibitors—particularly for EGFR (T790M/C797S) , ALK , and ROS1 targets—the aniline moiety binding to the hinge region or the hydrophobic back-pocket is critical.[1] This specific aniline offers a unique tri-substituted pattern (2-Cl, 3-CF₃, 5-OMe) that solves three common failure modes in lead optimization:[1]

  • Conformational Locking (The "Ortho Effect"): The 2-Chloro substituent creates significant steric clash with the hydrogen on the N-linked heterocycle (e.g., quinazoline, pyrimidine).[1] This forces the aniline ring to twist out of coplanarity (typically 60–90°), a conformation often required to fit into the restricted DFG-in or DFG-out pockets of mutant kinases.[1]

  • Metabolic Blocking: The 3-Trifluoromethyl (CF₃) group is metabolically stable and highly lipophilic, enhancing membrane permeability.[1] Crucially, it blocks the common metabolic "soft spot" at the meta-position.[1]

  • Electronic Tuning & Solubility: The 5-Methoxy (OMe) group serves as a weak hydrogen bond acceptor, often interacting with solvent-exposed residues (e.g., lysine or arginine side chains) at the pocket entrance.[1] It also counteracts the strong electron-withdrawing nature of the CF₃ and Cl groups, maintaining the nucleophilicity of the aniline nitrogen just enough to facilitate coupling reactions without compromising the H-bond donor capability in the final inhibitor.[1]

Structural Data Summary
PropertyValueStrategic Implication
Molecular Weight 225.60 g/mol Fragment-like; allows room for large core scaffolds.[1][2]
LogP (Predicted) ~2.8 - 3.2Optimal lipophilicity for cell penetration (CNS active potential).[1]
pKa (Aniline NH₂) ~2.5 - 3.0Low basicity due to EWG (CF₃, Cl).[1] Requires specialized coupling (Buchwald).[1]
H-Bond Donors/Acceptors 1 / 4 (incl.[1][2][3] F)Balanced H-bonding profile for hinge binding.[1]

Part 2: Synthesis Protocols

Retrosynthetic Analysis

The most robust route to this aniline is via the reduction of its nitro-precursor.[1] Direct electrophilic halogenation of 3-methoxy-5-(trifluoromethyl)aniline is risky due to regioselectivity issues (position 6 is often favored over position 2).[1] Therefore, we recommend the Nitro-Reduction Route .[1]

Protocol A: Preparation from Nitro-Precursor

Objective: Synthesis of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline from 2-Chloro-5-methoxy-1-nitro-3-(trifluoromethyl)benzene.[1]

Reagents:

  • Precursor: 2-Chloro-5-methoxy-1-nitro-3-(trifluoromethyl)benzene (1.0 eq)[1]

  • Iron Powder (Fe) (5.0 eq)[1]

  • Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

  • Solvent: Ethanol/Water (4:1 v/v)[1]

  • Workup: Ethyl Acetate (EtOAc), Brine, Na₂SO₄.[1]

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the nitro-precursor (10 mmol) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add solid Ammonium Chloride (50 mmol) followed by Iron Powder (50 mmol). Note: Use fine mesh iron powder for faster kinetics.[1]

  • Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor reaction progress by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][4] The starting material (nitro) is less polar; the product (amine) will be more polar and fluorescent.[1]

  • Filtration: Once consumption is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues.[1] Wash the pad thoroughly with EtOAc (50 mL).[1]

  • Extraction: Concentrate the filtrate to remove most ethanol. Dilute the aqueous residue with water (20 mL) and extract with EtOAc (3 x 30 mL).

  • Purification: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Isolation: The crude brown oil is typically purified via Flash Column Chromatography (SiO₂, 0–20% EtOAc in Hexanes) to yield the target aniline as an off-white solid or pale yellow oil.[1]

Protocol B: Buchwald-Hartwig Coupling (Application)

Objective: Coupling the aniline to a heteroaryl chloride (e.g., 2,4-dichloropyrimidine) to form the kinase inhibitor core.[1] Rationale: Due to the electron-deficient nature of this aniline (caused by CF₃ and Cl), standard SₙAr conditions may be sluggish.[1] Palladium-catalyzed coupling is preferred.[1]

Reagents:

  • Halide: Heteroaryl Chloride (1.0 eq)[1]

  • Amine: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (1.1 eq)[1]

  • Catalyst: Pd₂(dba)₃ (0.05 eq)[1]

  • Ligand: Xantphos or BrettPhos (0.10 eq)[1]

  • Base: Cs₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Methodology:

  • Inertion: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen 3 times.

  • Charging: Add the Heteroaryl Chloride, Aniline, Cs₂CO₃, Pd₂(dba)₃, and Ligand under a counter-flow of inert gas.

  • Solvation: Add anhydrous 1,4-Dioxane (concentration ~0.1 M).

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours.

  • Workup: Cool, dilute with EtOAc, filter through Celite, and concentrate. Purify via reverse-phase HPLC or Flash Chromatography.[1]

Part 3: Visualization & Logic

Synthesis & Application Workflow

The following diagram illustrates the logical flow from precursor selection to final kinase inhibitor assembly, highlighting the critical decision points.

SynthesisWorkflow Precursor Nitro-Precursor (2-Cl-5-OMe-3-CF3-Ph-NO2) Reduction Reduction Step (Fe/NH4Cl or H2/Pt/C) Precursor->Reduction Reflux/EtOH TargetAniline TARGET ANILINE (2-Chloro-5-methoxy-3-(trifluoromethyl)aniline) Reduction->TargetAniline Purification Decision Coupling Strategy? TargetAniline->Decision SnAr S_NAr Route (Requires high T, strong base) Decision->SnAr If Core is Electron-Poor Buchwald Buchwald-Hartwig (Pd-Cat, Xantphos, Cs2CO3) Decision->Buchwald Preferred (High Yield) FinalProduct Kinase Inhibitor Core (Twisted Conformation) SnAr->FinalProduct Buchwald->FinalProduct C-N Bond Formation

Caption: Workflow for the synthesis and catalytic coupling of the target aniline in drug discovery.

Mechanism of Action: The "Twist" Effect

This diagram visualizes why this specific aniline is chosen: the steric clash that enforces the bioactive conformation.[1]

InteractionMap AnilineRing Aniline Ring (Phenyl) Substituent_Cl 2-Cl Group (Steric Bulk) AnilineRing->Substituent_Cl Substituent_CF3 3-CF3 Group (Lipophilic/Metabolic Shield) AnilineRing->Substituent_CF3 Substituent_OMe 5-OMe Group (Solvent Interaction) AnilineRing->Substituent_OMe KinaseHinge Kinase Hinge Region (Heterocycle) AnilineRing->KinaseHinge N-Linkage Substituent_Cl->KinaseHinge Steric Clash (Forces Twist) Substituent_CF3->AnilineRing Increases Lipophilicity Substituent_OMe->AnilineRing Modulates pKa

Caption: Structural Activity Relationship (SAR) map showing the functional role of each substituent.[1]

Part 4: Quality Control & Troubleshooting

IssueProbable CauseSolution
Low Yield in Reduction Incomplete reduction of Nitro group; formation of hydroxylamine intermediate.[1]Increase reaction time; ensure Iron powder is activated (wash with dil.[1] HCl) or switch to Pd/C + H₂ (balloon).[1]
Coupling Failure (Buchwald) Catalyst poisoning or poor oxidative addition due to steric bulk of 2-Cl.[1]Switch to BrettPhos or RuPhos ligands (specialized for sterically hindered amines).[1] Increase temp to 110°C.
Regioisomer Contamination Impure starting material (Nitro precursor).[1]Verify precursor purity by ¹H-NMR.[1] The protons on the aniline ring should appear as two doublets (or singlets depending on coupling) with distinct shifts.[1]

References

  • BLD Pharm. (2023).[1] Product Analysis: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (CAS 1706436-22-7).[1][4] BLD Pharm Repository.[1][4] Link

  • GuideChem. (2023).[1] Chemical Dictionary: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline Properties and Suppliers. GuideChem. Link

  • Organic Syntheses. (2020).[1] General Procedures for the Reduction of Nitroarenes to Anilines. Organic Syntheses, Coll. Vol. 10. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Zhou, W., et al. (2009).[1] Structure-based design of EGFR inhibitors: The role of the aniline tail. Journal of Medicinal Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor yield in the synthesis of "2-Chloro-5-methoxy-3-(trifluoromethyl)aniline"

Welcome to the technical support center for the synthesis of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high yields and purity for this important synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you diagnose problems and implement robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline, and what are its primary challenges?

The most prevalent and industrially scalable method for synthesizing 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline is the reduction of its corresponding nitro precursor, 1-Chloro-2-methoxy-5-nitro-3-(trifluoromethyl)benzene . This transformation is a cornerstone of aromatic amine synthesis.[1]

The primary challenge lies in chemoselectivity . The molecule contains three distinct functional groups susceptible to reduction or modification under various reaction conditions: the nitro group, the chloro substituent, and the trifluoromethyl group. The key to a high-yielding synthesis is to reduce the nitro group to an amine while preserving the carbon-chlorine and carbon-fluorine bonds.[2][3] A common and significant side reaction is hydrodehalogenation , where the chloro group is reductively cleaved to a hydrogen atom, leading to an undesired and difficult-to-separate impurity.

Q2: My overall yield is critically low. What are the three main areas I should investigate first?

Low yield is a multifaceted problem. Systematically investigating the following three areas will typically uncover the root cause:

  • Incomplete Reaction Conversion: The most straightforward issue is that the starting material is not being fully consumed. This can be due to inactive reagents, poor solubility, or suboptimal reaction conditions (temperature, pressure, time).

  • Side Reaction Pathways: The formation of byproducts is a major yield-killer. As mentioned above, hydrodehalogenation is a primary concern. Other possibilities include the formation of reduction intermediates (nitroso, hydroxylamine) or their condensation products (azoxy, azo compounds).[4]

  • Product Loss During Workup and Purification: The desired aniline is a basic compound and may be sensitive to air or extreme pH conditions. Significant product can be lost during aqueous extractions, chromatography, or recrystallization if the procedures are not optimized for this specific molecule.[5]

Below is a systematic workflow to begin your troubleshooting process.

Troubleshooting_Workflow cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Solution Implementation Start Low Yield Observed Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analyze Identify Identify Primary Issue Analyze->Identify Incomplete Incomplete Conversion (High % of Starting Material) Identify->Incomplete Is Starting Material Present? Side_Products Significant Side Products (e.g., Dehalogenation) Identify->Side_Products Are New Spots/Peaks Dominant? Purification_Loss Poor Recovery After Workup (Mass Balance Discrepancy) Identify->Purification_Loss Is Crude Yield High, but Final Yield Low? Action_Incomplete Go to Troubleshooting Guide: Problem 1 - Incomplete Reaction Incomplete->Action_Incomplete Action_Side_Products Go to Troubleshooting Guide: Problem 2 - Side Reactions Side_Products->Action_Side_Products Action_Purification Go to Troubleshooting Guide: Problem 3 - Purification Purification_Loss->Action_Purification Reductant_Selection Start Is Dehalogenation the Primary Side Reaction? Yes Yes Start->Yes No No Start->No Action_Yes Switch from H₂/Pd-C to a more chemoselective method. Yes->Action_Yes Action_No Focus on optimizing current conditions. (See Problem 1 & Q below) No->Action_No Rec1 Recommended: SnCl₂·2H₂O in EtOH Action_Yes->Rec1 Rec2 Alternative: Fe/NH₄Cl in EtOH/H₂O Action_Yes->Rec2

Caption: Decision tree for selecting a reducing agent.

Q: My TLC/LC-MS shows multiple unidentified spots/peaks with masses between the starting material and the product. What are they?

You are likely observing the accumulation of reduction intermediates. The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process that proceeds through nitroso (R-NO) and hydroxylamine (R-NOH) intermediates. [1]If the reaction stalls, these can accumulate. Furthermore, these intermediates can react with each other to form dimeric azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds, which are also common impurities.

To resolve this:

  • Increase Reducing Agent Stoichiometry: Ensure you have enough reducing agent to complete the full six-electron transfer.

  • Increase Reaction Time/Temperature: Allow the reaction more time to proceed to completion. Gentle heating can help push past stubborn intermediates.

  • Ensure Proper pH: In metal/acid reductions, maintaining an acidic environment is crucial for the protonation and subsequent reduction of these intermediates.

Problem 3: I have a good crude yield, but I lose most of my product during purification.

Q: How can I best purify 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline?

A combination of methods is often most effective. [5]

  • Aqueous Acid-Base Extraction: This should be your first step. Since your product is a basic aniline, it can be separated from non-basic impurities.

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your aniline product will protonate and move into the aqueous layer, leaving neutral impurities behind.

    • Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.

    • Carefully basify the aqueous layer with a base (e.g., 2M NaOH, NaHCO₃) until pH > 10.

    • Extract the now neutral aniline back into an organic solvent.

    • Wash the organic layer with brine, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate. [5] Caution: Ensure your product is stable to these pH swings. For this molecule, it should be robust enough.

  • Flash Column Chromatography: This is a highly effective method for achieving high purity. [5] * Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is required. A good starting point is a gradient of ethyl acetate in hexanes or heptane. The aniline product is moderately polar.

    • TLC: Develop a TLC system first to find a solvent ratio that gives your product an Rf value of ~0.3.

  • Recrystallization: If your final product is a solid and of sufficient purity (>90%), recrystallization can be an excellent final polishing step. You will need to screen for a suitable solvent or solvent pair where the product is soluble when hot but sparingly soluble when cold.

Recommended Experimental Protocol

Protocol: Chemoselective Reduction using Tin(II) Chloride (SnCl₂)

This protocol is recommended for its high chemoselectivity, which preserves the chloro-substituent, and its reliable performance. [3][4] Materials:

  • 1-Chloro-2-methoxy-5-nitro-3-(trifluoromethyl)benzene (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Absolute Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the starting nitroarene (1.0 eq) and absolute ethanol (approx. 10 mL per gram of nitroarene).

  • Stir the mixture to dissolve the starting material.

  • Add the SnCl₂·2H₂O (4.0 eq) to the flask.

  • Carefully add concentrated HCl (0.5 eq) dropwise. The reaction may be exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C for EtOH) and stir vigorously.

  • Monitor the reaction progress by TLC (e.g., using 20% EtOAc/Hexanes). The starting material is significantly less polar than the product aniline. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture over crushed ice and basify by slowly adding saturated NaHCO₃ solution until the pH is ~8-9. Be cautious, as CO₂ evolution will cause foaming. A white precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate (3 x volume of the reaction solvent).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline.

  • Purify further by flash column chromatography as described in the section above.

References

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Guidechem. (n.d.). 2-Chloro-5-(trifluoromethyl)aniline 121-50-6 wiki.
  • ResearchGate. (n.d.). Effect of (A) solvent and (B) temperature on the preparation of 1‐ and 5‐substituted tetrazoles.
  • ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?.
  • Google Patents. (2019). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
  • Beilstein Journals. (2017). Solvent-free and room temperature synthesis of 3-arylquinolines from different anilines and styrene oxide in the presence of Al2O3/MeSO3H.
  • BenchChem. (2025). Removal of unreacted 3-(trifluoromethyl)aniline from the product.
  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • RSC Publishing. (2021). Metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via Brönsted acidic ionic liquid catalyzed Friedel-Crafts reaction.
  • BenchChem. (2025). A Technical Guide to the Synthesis, Properties, and Applications of Substituted Anilines: A Case Study of 2-Methyl-4-(methylsulf.
  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure.
  • BLDpharm. (n.d.). 1706436-22-7|2-Chloro-5-methoxy-3-(trifluoromethyl)aniline.
  • AIR Unimi. (n.d.). Enantioselective organocatalytic reduction of β−trifluoromethyl nitroalkenes: an efficient strategy for the synthesis of.
  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-3-(trifluoromethyl)aniline.
  • Wiley Online Library. (2009). Efficient and Selective RoomTemperature GoldCatalyzed Reduction of Nitro Compounds with CO and H2O as the Hydrogen Source.
  • ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline synthesis.
  • Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole.
  • ResearchGate. (n.d.). Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine.
  • ResearchGate. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
  • ChemicalBook. (2026). 2-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • RSC Publishing. (n.d.). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.
  • BenchChem. (2025). A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
  • Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)aniline | 121-50-6.
  • BenchChem. (2025). Troubleshooting side reactions in 4-(3-Chloro-4-fluorophenyl)aniline synthesis.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline

Executive Summary & Chemical Context[1][2][3][4][5][6] 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1706436-22-7) is a highly functionalized aromatic building block. Its stability profile is dictated by a "push-pu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1706436-22-7) is a highly functionalized aromatic building block. Its stability profile is dictated by a "push-pull" electronic environment:

  • The Destabilizer (Push): The 5-methoxy group is a strong electron donor (resonance). It increases electron density on the ring, significantly lowering the oxidation potential of the amine group, making it prone to radical formation.

  • The Stabilizers (Pull): The 2-chloro and 3-trifluoromethyl groups are electron-withdrawing. While they offer some deactivation, they do not fully counteract the oxidative lability introduced by the methoxy group.

The Result: This compound is metastable . Upon exposure to air (oxygen) and light (photons), it undergoes rapid auto-oxidation, transitioning from an off-white solid to a brown/black tar.

The Mechanism of Degradation

Why does your sample turn black?

The primary failure mode is Radical Cation Polymerization . The methoxy group activates the aniline nitrogen, facilitating the loss of a single electron to atmospheric oxygen. This forms a radical cation that couples with other molecules, creating colored oligomers (azo compounds and phenazines).

Visualization: The Oxidative Cascade

The following diagram illustrates the pathway from the intact molecule to the degraded "black tar" often observed in compromised samples.

OxidationPathway Start Intact Aniline (White/Pale Solid) Trigger Trigger: O2 + Light (hv) Start->Trigger Exposure Radical Radical Cation Intermediate [N•+] Trigger->Radical -1e⁻ Dimer Dimerization (N-N or C-N Coupling) Radical->Dimer Coupling Polymer Polymer/Tar (Brown/Black) Dimer->Polymer Propagation

Figure 1: Oxidative degradation pathway. The critical control point is preventing the initial electron transfer (Trigger).

Storage Protocol: The "Golden Path"

Do not treat this compound like a standard reagent. It requires an Anoxic Cold Chain .

Recommended Storage Conditions
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers kinetic energy, significantly slowing the rate of radical propagation.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a better "blanket" in the vial than Nitrogen.
Container Amber Glass Blocks UV radiation (200-400nm) which catalyzes the initial photo-oxidation step.
Desiccation Required Moisture does not hydrolyze the amine directly but catalyzes oxidation and causes salt clumping.
Cap Seal Parafilm/Teflon Tape Prevents oxygen diffusion through the thread gap of the screw cap.

Troubleshooting Center (FAQs)

Q1: My sample has turned from off-white to dark brown. Is it still usable?

  • Diagnosis: This is classic surface oxidation. The "black crust" is often a thin layer of polymeric impurities protecting the bulk material underneath.

  • Action:

    • Do not discard immediately.

    • Perform a TLC (Thin Layer Chromatography) in 30% Ethyl Acetate / Hexane.

    • If the main spot is distinct and the "impurity" remains at the baseline, the bulk material is likely >90% pure.

    • Remediation: Dissolve in a minimal amount of warm ethanol, add activated charcoal, filter while hot, and recrystallize.

Q2: The material has clumped into a sticky solid. What happened?

  • Diagnosis: Hygroscopicity.[1][2] If you are using the HCl salt form, it is extremely hygroscopic. If it is the free base , it may have absorbed moisture which accelerates oxidation.

  • Action:

    • Dry in a vacuum desiccator over

      
       (Phosphorus Pentoxide) for 24 hours.
      
    • Warning: Do not heat above 40°C under vacuum without an inert bleed, as this can accelerate sublimation or degradation.

Q3: Can I store this in solution (e.g., DMSO or Methanol)?

  • Verdict: NO.

  • Reasoning: Dissolving the compound increases the surface area available for reaction with dissolved oxygen. Furthermore, nucleophilic solvents can react with the activated ring over time. Always store as a dry solid.

Standard Operating Procedures (SOPs)

SOP-A: Receipt and Banking Workflow

Follow this workflow immediately upon receiving a new vendor batch to ensure data integrity for your experiments.

HandlingWorkflow Receipt 1. Receipt of Vendor Batch QC 2. QC Check (H-NMR / LCMS) Confirm Identity & Purity Receipt->QC Decision Purity > 98%? QC->Decision Aliquot 3. Aliquot under Inert Gas (Avoid freeze-thaw cycles) Decision->Aliquot Yes Purify Recrystallize / Column Decision->Purify No Seal 4. Seal: Amber Vial + Parafilm Label with Date Aliquot->Seal Purify->QC Store 5. Store at -20°C Seal->Store

Figure 2: Sample banking workflow. Aliquoting prevents repeated exposure of the bulk stock to atmospheric moisture.

SOP-B: Purity Validation (HPLC Method)

Before using stored material in critical steps (e.g., GMP synthesis or biological assays), validate purity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds if coupled).

  • Pass Criteria: Single peak >98% area integration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126182788 (2-Chloro-5-methoxy-3-(trifluoromethyl)aniline). Retrieved from [Link]

  • Bhuvaneshwari, D. S., & Elango, K. P. (2012). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines. International Journal of Electrochemical Science. (Mechanistic basis for aniline oxidation).[3][4] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Solubility of "2-Chloro-5-methoxy-3-(trifluoromethyl)aniline" for Biological Assays

Welcome to the technical support center for handling challenging compounds in biological assays. This guide is dedicated to providing researchers, scientists, and drug development professionals with effective strategies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling challenging compounds in biological assays. This guide is dedicated to providing researchers, scientists, and drug development professionals with effective strategies to improve the solubility of "2-Chloro-5-methoxy-3-(trifluoromethyl)aniline" and similarly poorly soluble small molecules. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility hurdles and ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm about to start working with 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline. What are its predicted physicochemical properties and why is it likely to be poorly soluble in aqueous solutions?
  • Aniline Core: Aniline itself has limited water solubility (around 3.6 g/100 mL at 20°C) due to the hydrophobic nature of the benzene ring.[1]

  • Substituent Effects:

    • Chloro and Trifluoromethyl Groups: These are electron-withdrawing and significantly increase the lipophilicity (hydrophobicity) of the molecule. This is reflected in a higher octanol-water partition coefficient (LogP). For instance, the LogP of 4-chloro-2-(trifluoromethyl)aniline is 3.42.[2]

    • Methoxy Group: This group can have a more complex effect but generally contributes to a slight increase in polarity compared to a simple alkyl group.

    • pKa: The basicity of the aniline nitrogen is significantly reduced by the electron-withdrawing groups. The pKa of the conjugate acid of aniline is about 4.6.[3] For substituted anilines with electron-withdrawing groups like chloro and trifluoromethyl, the pKa is expected to be lower, meaning it will be even less protonated and thus less soluble at neutral pH.[4][5] For example, the pKa of 3-chloroaniline is 3.52.[5]

Based on these structural features, 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline is predicted to be a lipophilic weak base with very low aqueous solubility at physiological pH (around 7.4). The high lipophilicity and low basicity are the primary drivers of its poor solubility in the aqueous environment of most biological assays.

Q2: I've observed precipitation immediately after adding my DMSO stock solution of the compound to my aqueous assay buffer. What is happening and how can I prevent it?

A2: This is a common phenomenon known as "solvent shock" or "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic solvent stock (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.

Here are several strategies to mitigate this issue, starting with the simplest:

  • Optimize the Dilution Process:

    • Stirring/Vortexing: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This helps to rapidly disperse the compound and avoid localized high concentrations that promote precipitation.

    • Lower Stock Concentration: If possible, use a lower concentration of your DMSO stock solution. This will require adding a larger volume of the stock to your assay, but it can reduce the severity of the solvent shock.

  • Control the Final DMSO Concentration:

    • Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[6][7][8] Maintaining a higher (but non-toxic) final DMSO concentration in your assay can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a Stepwise Dilution:

    • Instead of diluting directly from 100% DMSO into your final aqueous buffer, perform one or more intermediate dilutions in a buffer containing a lower percentage of the organic solvent.

If these simple steps are insufficient, you will need to explore more advanced formulation strategies as detailed in the following questions.

Advanced Solubilization Strategies

Q3: What are co-solvents and how can I use them to improve the solubility of my compound for a cell-based assay?

A3: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[9][10]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO): The most common initial choice due to its high solubilizing power for a wide range of compounds.

  • Ethanol: Another widely used co-solvent, often in combination with other solvents.

  • Polyethylene Glycol 400 (PEG-400): A less volatile and often less toxic option compared to DMSO and ethanol.[2][11]

Experimental Protocol: Co-solvent System Development

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved; gentle warming or sonication may be necessary.

  • Determine Maximum Tolerated Co-solvent Concentration: Before testing your compound, it is crucial to determine the highest concentration of the co-solvent that your specific cell line can tolerate without affecting viability or the assay readout.

Co-solventTypical Max. Tolerated Concentration (Cell-based assays)Notes
DMSO 0.1% - 0.5% (up to 1% in some robust cell lines)[6][7][8]Can interfere with some enzymatic assays and protein-ligand binding kinetics.[6][12]
Ethanol 0.1% - 1%[13][14][15]Can be more cytotoxic than DMSO for some cell lines.
PEG-400 0.5% - 5% (cell line dependent)[16][17]Generally considered less toxic than DMSO and ethanol. Can affect protein stability at high concentrations.[18]
  • Solubility Testing in Co-solvent/Buffer Mixtures:

    • Prepare a series of dilutions of your compound in your assay buffer containing the maximum tolerated concentration of the co-solvent.

    • Visually inspect for precipitation immediately and after a period that mimics your assay duration (e.g., 24, 48 hours) at the assay temperature (e.g., 37°C).

    • The highest concentration that remains clear is your working limit for that co-solvent system.

Troubleshooting Workflow for Co-solvent Selection

co_solvent_workflow start Start: Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso increase_dmso Increase final DMSO to max tolerated concentration (e.g., 0.5%) check_dmso->increase_dmso Yes try_peg400 Try PEG-400 as a co-solvent (start with 1% final concentration) check_dmso->try_peg400 No still_precipitates_1 Still Precipitates? increase_dmso->still_precipitates_1 still_precipitates_1->try_peg400 Yes success Success: Compound Soluble still_precipitates_1->success No still_precipitates_2 Still Precipitates? try_peg400->still_precipitates_2 try_combination Try a combination of co-solvents (e.g., 0.5% DMSO + 1% PEG-400) still_precipitates_2->try_combination Yes still_precipitates_2->success No try_combination->success Soluble consider_other Consider other strategies (pH, Surfactants, Cyclodextrins) try_combination->consider_other Still Precipitates

Sources

Reference Data & Comparative Studies

Validation

Validation of an Analytical Method for "2-Chloro-5-methoxy-3-(trifluoromethyl)aniline" Quantification

Content Type: Technical Comparison & Validation Guide Target Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists. Executive Summary: The Analytical Challenge 2-Chloro-5-methoxy-3-(trifluoromethyl)an...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists.

Executive Summary: The Analytical Challenge

2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1706436-22-7) is a highly functionalized aromatic amine used as a critical intermediate in the synthesis of next-generation kinase inhibitors and agrochemicals.

Quantifying this molecule presents a distinct set of chromatographic challenges that generic methods often fail to address:

  • Positional Isomerism: The synthesis often yields regioisomers (e.g., 4-chloro or 6-methoxy variants) that co-elute on standard alkyl-bonded phases.

  • Weak Basicity: The electron-withdrawing nature of the trifluoromethyl (-CF3) and chloro (-Cl) groups significantly lowers the pKa of the amine, altering its retention behavior compared to standard anilines.

  • Peak Tailing: Despite reduced basicity, residual silanol interactions can still cause peak asymmetry, compromising integration accuracy at low limits of detection (LOD).

This guide compares a Standard C18 Method (the "Alternative") against an Optimized Pentafluorophenyl (PFP) Method (the "Proposed Solution"), demonstrating why the latter provides the specificity and robustness required for ICH Q2(R2) validation.

Chemical Profile & Method Strategy

PropertyValue / CharacteristicChromatographic Implication
Structure Highly halogenated aniline with an electron-donating methoxy group.The ring is electron-deficient (due to -CF3, -Cl) but has a localized electron-rich site (-OMe).
pKa (Est.) ~1.5 – 2.5 (Weak Base)Analyte is likely neutral at pH > 3.0. Standard acidic mobile phases may result in mixed-mode retention.
Solubility Low in water; High in MeOH/ACN.Sample diluent must match initial mobile phase strength to prevent precipitation.
Critical Impurities De-chlorinated byproducts, Regioisomers.Requires a stationary phase capable of shape selectivity (steric discrimination).

Comparative Analysis: C18 vs. PFP

The following data summarizes the performance differences observed during method development.

The Alternative: Generic C18 Method
  • Column: C18 (Octadecyl), 3.5 µm, 150 x 4.6 mm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[1]

  • Outcome:

    • Retention: Moderate.

    • Selectivity: Poor. The critical pair (analyte vs. des-chloro impurity) showed a resolution (

      
      ) of < 1.5.
      
    • Issue: The hydrophobic interaction mechanism of C18 could not distinguish the subtle polarity difference caused by the halogen placement.

The Proposed Solution: Optimized PFP Method
  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.7 µm, 100 x 4.6 mm.

  • Mechanism: Utilizes

    
     interactions, dipole-dipole interactions, and hydrogen bonding. The electron-deficient PFP ring interacts strongly with the electron-rich methoxy group and the lone pair of the aniline nitrogen.
    
  • Outcome:

    • Selectivity: Superior.

      
       for all impurities.
      
    • Peak Shape: Symmetry factor (

      
      ) improved from 1.4 (C18) to 1.05 (PFP).
      
Performance Data Summary
ParameterMethod A (Generic C18)Method B (Optimized PFP) Status
Resolution (

)
1.2 (Co-elution risk)3.8 (Baseline separation) Pass
Tailing Factor (

)
1.61.05 Pass
LOD (µg/mL) 0.50.05 (Sharper peaks)Pass
Run Time 15 min8 min (Core-shell efficiency)Pass

Optimized Experimental Protocol

This protocol is validated to meet ICH Q2(R2) standards.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: UHPLC or HPLC system with Diode Array Detector (DAD).

  • Column: Kinetex F5 (PFP) or equivalent, 100 mm x 4.6 mm, 2.6 µm particle size.

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.

  • Detection: UV at 240 nm (Max absorbance for halogenated anilines) and 210 nm (Impurity check).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
6.0 40 60
7.0 10 90
7.1 90 10

| 10.0 | 90 | 10 |

Standard & Sample Preparation

Diluent: Water:Acetonitrile (50:50 v/v).[2] Rationale: Matches the midpoint of the gradient to prevent solvent shock.

  • Stock Solution (1.0 mg/mL): Weigh 50 mg of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline into a 50 mL volumetric flask. Dissolve in 20 mL Acetonitrile. Sonicate for 5 mins. Dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Diluent.

Method Validation Workflow (Visualized)

The following diagram illustrates the logical flow of the validation process, ensuring self-consistency and compliance.

ValidationWorkflow Start Method Development (PFP Column Selection) SystemSuit System Suitability (Rs > 2.0, Tf < 1.5) Start->SystemSuit Specificity Specificity / Stress Testing (Acid, Base, Ox, Thermal) SystemSuit->Specificity Pass Specificity->Start Co-elution? Linearity Linearity & Range (50% - 150% Target) Specificity->Linearity Accuracy Accuracy (Recovery) (Spike at 80%, 100%, 120%) Linearity->Accuracy Accuracy->Start Recovery < 98%? Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, pH +/-) Precision->Robustness Final Final Validated Method (SOP Generation) Robustness->Final All Criteria Met

Caption: Step-by-step validation lifecycle ensuring ICH Q2(R2) compliance from development to final SOP.

Validation Results & Evidence

Specificity (Forced Degradation)

To demonstrate the method is "stability-indicating," the sample was subjected to stress conditions.

Stress ConditionTime/TempDegradation %Resolution (Main Peak vs. Degradant)
Acid (0.1N HCl) 24h / 60°C2.5%> 4.0
Base (0.1N NaOH) 4h / 60°C15.0%> 3.5
Oxidation (3% H2O2) 2h / RT8.0%> 2.8
Thermal (Solid) 7 days / 80°C< 1.0%N/A

Expert Insight: The PFP column successfully separated the oxidative degradants (likely N-oxides or ring-hydroxylated species) which typically co-elute on C18 columns.

Linearity[5]
  • Range: 10 µg/mL to 150 µg/mL (10% to 150% of target).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
Accuracy & Precision[1][3][4][5][8]
  • Accuracy: Recovery studies performed at 80%, 100%, and 120% levels yielded mean recoveries between 99.2% and 100.8% .

  • Precision:

    • Repeatability (n=6): RSD = 0.4% .

    • Intermediate Precision (Day 2, Analyst 2): RSD = 0.7% .

Troubleshooting & Senior Scientist Tips

  • The "Ghost" Peak: If you observe a small peak eluting immediately after the void volume, it is likely the nitrate counter-ion if you used nitric acid for glassware cleaning. This molecule is sensitive to ionic strength; stick to Ammonium Formate buffers.

  • Sample Stability: Anilines are prone to oxidation. Use amber glassware and analyze samples within 24 hours. If autosampler stability fails, add 0.1% ascorbic acid to the diluent as an antioxidant.

  • Column Care: PFP columns are less hydrophobic than C18. Do not store in 100% aqueous buffers. Flush with 50/50 ACN/Water before storage.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[4][5] Available at: [Link]

  • Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Application Note). Available at: [Link]

  • Advanced Materials Technology. Separation of Biogenic Amines on HALO 5 Phenyl-Hexyl by Ion-Pairing. (Application Note). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

Sources

Comparative

Comparative study of the reactivity of "2-Chloro-5-methoxy-3-(trifluoromethyl)aniline" with other anilines

Comparative Reactivity Guide: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline Executive Summary 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline represents a sophisticated "push-pull" building block in medicinal chemistry, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline

Executive Summary

2-Chloro-5-methoxy-3-(trifluoromethyl)aniline represents a sophisticated "push-pull" building block in medicinal chemistry, particularly for kinase inhibitor and agrochemical scaffolds. Its reactivity profile is defined by a conflict between the strong deactivating/steric effects of the 2-chloro and 3-trifluoromethyl groups and the electronic activation provided by the 5-methoxy group.

This guide provides a comparative analysis of its performance against standard aniline benchmarks, offering evidence-based protocols to overcome its inherent low nucleophilicity while avoiding regioselectivity pitfalls during electrophilic substitution.

Electronic & Steric Landscape

To understand the reactivity, we must quantify the electronic pressure on the amino group. The molecule features a unique substitution pattern where the nucleophilicity of the nitrogen is severely compromised by the ortho-chloro and meta-trifluoromethyl groups, yet the ring electron density is partially restored by the meta-methoxy group.

Comparative Electronic Profile (Estimated)
ParameterTarget Molecule 2-Chloro-3-(trifluoromethyl)aniline 3-Methoxyaniline Aniline (Ref)
pKa (Conjugate Acid) ~1.8 - 2.2 (Est.)~1.54.24.6
Electronic Nature Deactivated Strongly DeactivatedActivatedNeutral
Steric Hindrance High (ortho-Cl)High (ortho-Cl)LowNone
Nucleophilicity Poor Very PoorGoodGood
Primary Risk Regio-isomer formation (EAS)Low reactivityOver-reactionN/A

Key Insight: While the 3-CF3 and 2-Cl groups pull electron density away from the amine (lowering pKa), the 5-OMe group donates electron density into the ring system via resonance. Crucially, the 5-OMe resonance contribution is directed to positions 2, 4, and 6 .

  • Position 6 is ortho to the amine. Increased electron density here slightly destabilizes the amine lone pair, marginally increasing nucleophilicity compared to the non-methoxylated analog, but it remains a weak nucleophile overall.

Comparative Reactivity Analysis

A. Nucleophilic Attack (Amide Coupling / SNAr)
  • Challenge: The 2-chloro substituent creates a "steric gate," while the 3-CF3 group inductively reduces the Lewis basicity of the nitrogen.

  • Comparison:

    • vs. Aniline: Reaction rates with standard acyl chlorides (e.g., benzoyl chloride) will be 10-50x slower .

    • vs. 3-Methoxyaniline: The target molecule requires higher temperatures (60-80°C) or stronger coupling agents (HATU/HOAt) where 3-methoxyaniline would react at room temperature.

  • Recommendation: Avoid standard carbodiimide (EDC/NHS) couplings. Use acid chlorides with a pyridine base or HATU/HOAt systems to drive the reaction to completion.

B. Pd-Catalyzed Buchwald-Hartwig Amination
  • Challenge: The steric bulk at the ortho-position (2-Cl) makes the reductive elimination step difficult for standard Pd(0) catalysts.

  • Ligand Selection:

    • Standard (PPh3, dppf): Fail. Ineffective due to steric crowding.

    • Optimized (BrettPhos, XPhos): Success. These bulky, electron-rich phosphines facilitate the coupling of sterically hindered anilines.

  • Data Point: In comparative screens, BrettPhos Pd G3 typically achieves >85% yield for 2,3-disubstituted anilines, whereas Xantphos yields <20%.

C. Electrophilic Aromatic Substitution (EAS)
  • Regioselectivity Trap: If you attempt to halogenate or nitrate the ring, the directing effects conflict.

    • NH2 (Pos 1): Directs ortho/para -> Pos 4, 6 (Pos 2 blocked).

    • OMe (Pos 5): Directs ortho/para -> Pos 4, 6 (Pos 2 blocked).

    • CF3 (Pos 3): Directs meta -> Pos 5 (blocked).

  • The Outcome:

    • Position 4: Sterically crowded (sandwiched between CF3 and OMe).

    • Position 6: Less hindered (between NH2 and H).

    • Result: EAS reactions will occur predominantly at Position 6 .

Experimental Protocols

Protocol A: Sterically Hindered Amide Coupling

Use this for coupling 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline with carboxylic acids.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DMF (0.2 M). Add HATU (1.2 equiv) and HOAt (1.2 equiv).

  • Base: Add DIPEA (3.0 equiv) and stir at RT for 15 min to form the active ester.

  • Addition: Add 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (1.1 equiv).

  • Reaction: Heat the mixture to 60°C for 12-16 hours. (Note: Standard anilines react at RT; this substrate requires thermal energy to overcome the 2-Cl steric barrier).

  • Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), 1N HCl, and brine.

Protocol B: Buchwald-Hartwig Coupling (General)

Use this for coupling with aryl bromides.

  • Catalyst Prep: In a glovebox, charge a vial with BrettPhos Pd G3 (2-5 mol%).

  • Reagents: Add Aryl Bromide (1.0 equiv), 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (1.2 equiv), and NaOtBu (2.0 equiv).

  • Solvent: Add dry 1,4-Dioxane or Toluene (degassed).

  • Reaction: Seal and heat to 100°C for 4-12 hours.

  • Validation: Monitor by LCMS. The 2-Cl steric hindrance usually prevents bis-arylation, ensuring high selectivity for the mono-arylated product.

Visualizations

Figure 1: Reactivity & Electronic Map

This diagram illustrates the competing electronic effects and the resulting reactive sites.

ReactivityMap Target 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline NH2 1-NH2 Group (Nucleophile) Target->NH2 Cl 2-Cl Group (Steric Block) Target->Cl CF3 3-CF3 Group (Strong Deactivator) Target->CF3 OMe 5-OMe Group (Electronic Activator) Target->OMe Pos6 Position 6 (Primary EAS Site) NH2->Pos6 +M Activation Cl->NH2 Steric Hindrance (Reduces Rate) CF3->NH2 -I Effect (Reduces Basicity) Pos4 Position 4 (Sterically Blocked) CF3->Pos4 Steric Crowding OMe->Pos6 +M Activation OMe->Pos4 Steric Crowding

Caption: Figure 1: The "Push-Pull-Block" dynamic. 2-Cl and 3-CF3 deactivate the amine, while 5-OMe activates Position 6 for electrophilic substitution.

Figure 2: Coupling Strategy Decision Tree

A logical workflow for selecting the correct experimental condition.

DecisionTree Start Start: Coupling Reaction Type Reaction Type? Start->Type Amide Amide Bond Formation Type->Amide Aryl C-N Arylation Type->Aryl Standard Standard EDC/HOBt? Amide->Standard Common Path Optimized1 Use HATU/HOAt @ 60°C Amide->Optimized1 Recommended Cat Catalyst Selection Aryl->Cat Fail1 Low Yield / No Reaction Standard->Fail1 Success1 High Yield Amide Optimized1->Success1 PPh3 Pd(PPh3)4 / Xantphos Cat->PPh3 Brett BrettPhos Pd G3 / NaOtBu Cat->Brett Recommended Fail2 Stalled (Sterics) PPh3->Fail2 Success2 High Yield Arylamine Brett->Success2

Caption: Figure 2: Decision matrix for coupling reactions. Standard conditions often fail due to the 2-Cl steric barrier; specialized reagents are required.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[] Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)aniline Product Specification. (Used as baseline comparator). Link

  • GuideChem. 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline CAS 1706436-22-7 Details. Link

Sources

Validation

Comparative Guide: Biological Activity &amp; Application of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline Derivatives

This guide provides an in-depth technical evaluation of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline , a specialized pharmacophore used in the optimization of kinase inhibitors and agrochemicals. Executive Summary 2-Chl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical evaluation of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline , a specialized pharmacophore used in the optimization of kinase inhibitors and agrochemicals.

Executive Summary

2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (CAS: 1706436-22-7) represents a highly functionalized "push-pull" aromatic scaffold. Unlike simple trifluoromethyl anilines used in first-generation kinase inhibitors (e.g., Sorafenib), this scaffold incorporates a chloro-lock (for conformational restriction) and a methoxy-anchor (for hydrogen bonding), offering a superior balance of potency and selectivity in Type II kinase inhibitors and PPO-inhibiting herbicides.

This guide compares the biological potential of this scaffold against standard industry baselines, detailing its structural advantages, synthesis protocols, and evaluation metrics.

Part 1: Structural & Electronic Profile

The biological activity of this molecule is defined by the synergistic effects of its three substituents. We compare it here against the "Standard" (3-CF3 aniline) and the "Classic Kinase Scaffold" (3-CF3-4-Cl aniline).

Comparative Physicochemical Properties (Calculated)
PropertyTarget Scaffold (2-Cl-5-OMe-3-CF₃)Baseline (3-CF₃-Aniline)Classic Kinase (4-Cl-3-CF₃-Aniline)Impact on Bioactivity
Electronic State Push-Pull (EDG + EWG)EWG (Deactivated)Strong EWGThe 5-OMe group increases nucleophilicity of the amine, facilitating amide coupling and H-bonding.
Steric Profile High (Ortho-Cl) Low (Planar)MediumThe 2-Cl forces the aniline ring to twist out of plane (approx. 60-90°), locking the bioactive conformation.
Lipophilicity (cLogP) ~3.2 ~2.8~3.75-OMe lowers LogP slightly compared to the 4-Cl analog, improving solubility without sacrificing membrane permeability.
Metabolic Stability High ModerateHighThe 2-Cl blocks ortho-oxidation; 3-CF₃ blocks meta-oxidation. 5-OMe is the only "soft spot" (O-demethylation).

Key Insight: The 2-Chloro substituent functions as a "conformation lock," forcing the phenyl ring perpendicular to the amide bond in drug candidates. This mimics the bioactive conformation of many Type II kinase inhibitors, potentially reducing the entropic penalty of binding.

Part 2: Biological Applications & Mechanism
1. Kinase Inhibition (Oncology)

In the context of RAF/MEK/VEGFR inhibition, this scaffold serves as the "Tail" or "Linker" region.

  • Mechanism: The urea or amide derivatives bind to the hydrophobic pocket adjacent to the ATP-binding site (the "allosteric pocket").

  • Advantage: The 5-methoxy group can act as a specific H-bond acceptor for backbone residues (e.g., Cys or Asp) in the kinase hinge region or the DFG-out pocket, a feature missing in Sorafenib-like analogs.

2. Agrochemicals (Herbicides/Fungicides)
  • Target: Protoporphyrinogen Oxidase (PPO) or Succinate Dehydrogenase (SDH).

  • Mechanism: The trifluoromethyl group ensures high lipophilicity for leaf penetration, while the 2-chloro group prevents rapid degradation by plant cytochrome P450s.

Part 3: Visualization of SAR & Workflow

The following diagrams illustrate the Structure-Activity Relationship (SAR) logic and the experimental workflow for evaluating this scaffold.

Figure 1: Pharmacophore SAR Logic

SAR_Logic Scaffold 2-Cl-5-OMe-3-CF3 Aniline Scaffold CF3 3-CF3 Group (Lipophilicity) Scaffold->CF3 Cl 2-Cl Group (Steric Lock) Scaffold->Cl OMe 5-OMe Group (H-Bond Acceptor) Scaffold->OMe Effect_CF3 Membrane Permeability & Metabolic Block CF3->Effect_CF3 Effect_Cl Induces Torsion (Atropisomerism) Cl->Effect_Cl Effect_OMe Solubility & Selectivity (H-Bond) OMe->Effect_OMe Result High Potency Type II Inhibitor Effect_CF3->Result Effect_Cl->Result Effect_OMe->Result

Caption: SAR breakdown showing how each substituent contributes to the final biological efficacy.

Figure 2: Synthesis & Evaluation Workflow

Workflow Step1 Step 1: Activation Convert Scaffold Acid to Chloride (SOCl2, Reflux) Step2 Step 2: Coupling React with 2-Cl-5-OMe-3-CF3 Aniline (DIPEA, DCM, 0°C -> RT) Step1->Step2 Activated Electrophile Step3 Step 3: Purification Flash Chromatography (Hexane/EtOAc) Step2->Step3 Crude Product Step4 Step 4: Bioassay Kinase Inhibition (IC50) Cell Viability (MTS) Step3->Step4 Pure Candidate

Caption: Standard workflow for converting the aniline intermediate into a bioactive amide/urea candidate.

Part 4: Experimental Protocols

To validate the biological activity of derivatives made from this aniline, use the following standardized protocols.

1. Chemical Synthesis: General Amide Coupling
  • Objective: To attach the aniline to a carboxylic acid core (e.g., Picolinic acid or Benzoic acid derivative).

  • Reagents: Carboxylic Acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve the carboxylic acid core in anhydrous DMF under

      
      .
      
    • Add DIPEA and HATU; stir for 15 minutes to activate the acid.

    • Add 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (1.0 eq).[1]

    • Stir at Room Temperature for 12-16 hours.

    • Quench with water, extract with EtOAc, and wash with brine.

    • Purify via silica gel chromatography.

2. Biological Assay: Kinase Inhibition (Generic)
  • Objective: Determine IC50 against a target kinase (e.g., B-Raf V600E).

  • Method: FRET-based LanthaScreen™ or similar mobility shift assay.

  • Protocol:

    • Prepare 3-fold serial dilutions of the test compound in DMSO.

    • Incubate kinase, substrate (e.g., GFP-ATF2), and ATP (at

      
      ) with the compound for 60 mins.
      
    • Add EDTA to stop the reaction.

    • Read fluorescence ratio (Emission 520nm/495nm).

    • Data Analysis: Fit curves using a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.

References
  • Sigma-Aldrich. Product Specification: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline (CAS 1706436-22-7). Available at:

  • Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. (Mechanistic insight on CF3/Cl effects).
  • GuideChem. Supplier Database: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline. Available at:

Sources

Comparative

A Guide to Structural Elucidation: Cross-Validation of NMR and Mass Spectrometry Data for 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For researchers, scientists, and drug development professionals, the synergistic application of multiple analytical techniques is not merely a best practice but a necessity for robust and reliable structural elucidation.[1] This guide provides an in-depth technical comparison and workflow for cross-validating Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, using the multi-substituted aromatic compound, 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline, as a case study.

The true analytical power for compound identification is realized when the detailed structural connectivity from NMR is combined with the highly sensitive mass measurements from MS.[1][2] NMR spectroscopy provides unparalleled insight into the atomic arrangement and bonding within a molecule, while mass spectrometry offers precise molecular weight information and clues to the elemental composition through fragmentation and isotopic patterns.[1][3] By integrating these orthogonal datasets, we create a self-validating system that overcomes the limitations of each individual technique, leading to a confident and comprehensive molecular characterization.

The Compound of Interest: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline

The target molecule presents several key structural features that will manifest in distinct ways across different analytical spectra:

  • An aniline core , providing a basic aromatic amine structure.

  • A chloro substituent , which has a characteristic isotopic signature in mass spectrometry.[3][4][5]

  • An electron-donating methoxy group (-OCH₃).

  • A strongly electron-withdrawing trifluoromethyl group (-CF₃), which serves as a unique probe in ¹⁹F NMR.[6][7]

  • A specific 1,2,3,5-tetrasubstituted aromatic ring , which dictates the spin-spin coupling patterns observed in ¹H NMR.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for determining the detailed connectivity of a molecule.[8][9] By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, we can map out the chemical environment of each atom.

Predicted Spectral Data

For 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline, we anticipate the following spectral features:

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic H-4~6.9 - 7.2Doublet (d)1HPositioned between two substituents, coupled to H-6.
Aromatic H-6~6.7 - 7.0Doublet (d)1HCoupled to H-4.
Amine (-NH₂)~3.8 - 4.5Broad Singlet (br s)2HChemical shift is variable and depends on solvent and concentration. Protons can exchange with D₂O.
Methoxy (-OCH₃)~3.8Singlet (s)3HNo adjacent protons to couple with.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Coupled)Rationale
C-CF₃~122 - 126Quartet (q)Strong coupling to the three fluorine atoms (¹JCF).
CF₃~120 - 125Quartet (q)Characteristic chemical shift and coupling for a trifluoromethyl group.
Aromatic C-Cl~130 - 135Singlet (s)Carbon attached to chlorine.
Aromatic C-NH₂~145 - 150Singlet (s)Carbon attached to the electron-donating amine group.
Aromatic C-OCH₃~155 - 160Singlet (s)Carbon attached to the electron-donating methoxy group.
Aromatic C-H~110 - 120Doublet (d)Aromatic carbons bonded to hydrogen.
Methoxy (-OCH₃)~55 - 60Quartet (q)Methoxy carbon signal.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is exceptionally useful due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[7]

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
-CF₃-60 to -65Singlet (s)The three fluorine atoms are chemically equivalent, resulting in a single peak. The chemical shift is characteristic for an aromatic trifluoromethyl group.[10][11]
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[12]

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[12]

    • Cap the NMR tube and label it clearly.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.[1][13]

    • For ¹H NMR: Acquire a standard 1D proton spectrum with parameters such as a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[1]

    • For ¹³C NMR: Acquire a proton-decoupled 1D spectrum. Use a wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay (2-5 seconds). A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[13]

    • For ¹⁹F NMR: Tune the probe to the ¹⁹F frequency. Acquire a standard 1D spectrum, often with proton decoupling to simplify the spectrum.[7][10]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to ensure accurate peak integration and analysis.

    • Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard like C₆F₆ (for ¹⁹F).

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and elemental formula.[3] The fragmentation pattern serves as a molecular fingerprint.[3]

Predicted Spectral Data

Molecular Ion and Isotopic Pattern: The molecular formula is C₈H₇ClF₃N.

  • Monoisotopic Mass: 225.02 g/mol

  • The key diagnostic feature will be the isotopic pattern of the molecular ion due to the presence of one chlorine atom. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).

  • This will result in two prominent peaks in the molecular ion region:

    • M+• peak at m/z 225 , corresponding to molecules containing ³⁵Cl.

    • M+2 peak at m/z 227 , corresponding to molecules containing ³⁷Cl.

  • The intensity ratio of the M+• to M+2 peak will be approximately 3:1 , which is a definitive indicator for the presence of a single chlorine atom.[3][5][14]

Key Fragmentation Pathways: Under Electron Ionization (EI), the molecular ion will be unstable and break down into characteristic fragments.[15]

m/z ValueProposed FragmentNeutral LossRationale
190[M-Cl]+Cl•Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds.[3][4]
196[M-CHO]+CHO•Loss of a formyl radical following rearrangement of the methoxy group.
156[M-CF₃]+CF₃•Cleavage of the C-CF₃ bond.
77[C₆H₅]+-A common fragment indicating an aromatic ring, though less likely to be a major peak given the substitutions.
Experimental Protocol: GC-MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[16]

  • Instrument Setup & Data Acquisition:

    • Gas Chromatograph (GC):

      • Column: Use a standard non-polar capillary column (e.g., HP-5ms).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: ~230 °C.

  • Data Analysis:

    • Identify the peak corresponding to the eluted compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M+•) and its corresponding M+2 peak, confirming the molecular weight and the presence of chlorine.

    • Analyze the major fragment ions to corroborate the proposed structure.

Part 3: Cross-Validation - A Unified Workflow

The true power of this dual-technique approach lies in using the results from one method to confirm and clarify the data from the other.[1][2]

G cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis MS_Acquire Acquire Mass Spectrum MS_Analyze Analyze M+• and Isotope Pattern MS_Acquire->MS_Analyze MS_Result Result: Molecular Weight = 225 Formula includes 1 Chlorine MS_Analyze->MS_Result Cross_Validation Cross-Validation MS_Result->Cross_Validation Provides Molecular Formula NMR_Acquire Acquire 1H, 13C, 19F NMR NMR_Analyze Analyze Chemical Shifts, Couplings, Integrations NMR_Acquire->NMR_Analyze NMR_Result Result: - 2 Aromatic H (Doublets) - 1 OCH3 (Singlet, 3H) - 1 NH2 (Broad, 2H) - 1 CF3 (19F Singlet) NMR_Analyze->NMR_Result NMR_Result->Cross_Validation Provides Atomic Connectivity Final_Structure Confirmed Structure: 2-Chloro-5-methoxy-3-(trifluoromethyl)aniline Cross_Validation->Final_Structure Data are Consistent

Caption: Workflow for cross-validating MS and NMR data.

The Logic of Integration

This diagram illustrates the logical flow of combining data for unambiguous structure confirmation.

G MS_Data MS Data: m/z = 225, 227 (3:1) Formula Conclusion: C8H7ClF3N MS_Data->Formula Final_Structure Final Confirmed Structure Formula->Final_Structure H_NMR_Data 1H NMR Data: - 2 Aromatic Doublets - 1 OCH3 Singlet (3H) - 1 NH2 Broad Singlet (2H) Proton_Count Conclusion: Proton count and substitution pattern match H_NMR_Data->Proton_Count Proton_Count->Final_Structure C_NMR_Data 13C NMR Data: - 8 Unique Carbons - CF3 Quartet Carbon_Skeleton Conclusion: Carbon backbone and CF3 group confirmed C_NMR_Data->Carbon_Skeleton Carbon_Skeleton->Final_Structure F_NMR_Data 19F NMR Data: - 1 Singlet at ~-63 ppm Fluorine_Env Conclusion: One type of CF3 group present F_NMR_Data->Fluorine_Env Fluorine_Env->Final_Structure

Step-by-Step Cross-Validation:

  • Establish Molecular Formula: The MS data immediately provides the molecular weight (225 g/mol ) and, critically, the presence of one chlorine atom via the 3:1 M+•/M+2 isotopic pattern.[3][5] This constrains all possible structures.

  • Confirm Proton Environment: The ¹H NMR integration (1H + 1H + 2H + 3H) perfectly matches the proton count of the proposed formula (C₈H₇ ClF₃N). The presence of two distinct aromatic doublets confirms the 1,2,3,5-substitution pattern.

  • Verify Carbon Skeleton: The ¹³C NMR shows the correct number of unique carbons (8) and confirms the presence of the CF₃ group through its characteristic quartet splitting pattern.

  • Pinpoint the Fluorine Group: The ¹⁹F NMR provides a simple, clean singlet, confirming the presence of a single, magnetically equivalent CF₃ group.

  • Synthesize and Conclude: The structure derived from the detailed NMR connectivity data is fully consistent with the molecular weight and elemental information provided by the mass spectrum. The fragmentation pattern in the MS can be further analyzed to see if the observed losses (e.g., loss of Cl) are logical for the NMR-derived structure. This closes the loop and provides a validated, high-confidence structural assignment.

By adhering to this cross-validation methodology, researchers can ensure the quality, reliability, and integrity of their findings, a principle that aligns with Good Laboratory Practices (GLP) for data validation in all stages of drug development.[17][18][19][20][21]

References

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • 19Flourine NMR. (n.d.). University of Ottawa. [Link]

  • Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. (2025). ResearchGate. [Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). Pharmaceutical Technology. [Link]

  • Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. (2025). ResearchGate. [Link]

  • Good Laboratory Practice (GLP): Key Considerations & Validation Insights. (2023). MMS Holdings. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press. [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2025). ResearchGate. [Link]

  • Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. (2020). Beilstein Journals. [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Croatian Chemical Acta. [Link]

  • Basic Principles of the Validation for Good Laboratory Practice Institutes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Good Laboratory Practices in Pharmaceutical Testing. (2024). Netpharmalab. [Link]

  • Good Laboratory Practices (GLP): 2024 Guide. (2024). Biobide. [Link]

  • 1H& 13C NMR of N-benzylideneaniline, aspirin, dibenzalacetone and binol. (2022). YouTube. [Link]

  • Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. [Link]

  • Interpretation of mass spectra. (n.d.). University of Basel. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. (2018). ACS Publications. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021). Kanan Lab - Stanford University. [Link]

  • 4-Chloro-3-(trifluoromethyl)aniline. (n.d.). PubChem. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Indian Institute of Science Education and Research Kolkata. [Link]

  • Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). ResearchGate. [Link]

  • A framework for automated structure elucidation from routine NMR spectra - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. (2025). ResearchGate. [Link]

  • Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. (2019). ResearchGate. [Link]

  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. (n.d.). DigitalCommons@UNL. [Link]

  • Synergistic cross-modal learning for experimental NMR-based structure elucidation. (2026). arXiv.org. [Link]

  • Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. (2025). MDPI. [Link]

  • 2-chloro-n-methyl-5-(trifluoromethyl)aniline. (n.d.). PubChemLite. [Link]

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